molecular formula C23H24N6O7S2 B601318 Methyl ceftazidime CAS No. 1354396-23-8

Methyl ceftazidime

Cat. No.: B601318
CAS No.: 1354396-23-8
M. Wt: 560.6 g/mol
InChI Key: SQQLCFFMLJEMPT-GPQTWHBLSA-N
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Description

Methyl ceftazidime is a chemical reagent of significant interest in pharmaceutical and microbiological research. As a derivative of the third-generation cephalosporin antibiotic ceftazidime , it is primarily utilized in non-clinical studies, such as analytical method development and as a reference standard in mass spectrometry. Researchers value this compound for investigating the structure-activity relationships (SAR) of beta-lactam antibiotics, particularly how modifications to the core structure influence stability against beta-lactamase enzymes . Its mechanism of action is presumed to be analogous to other cephalosporins, which function as bactericidal agents by inhibiting bacterial cell wall synthesis through binding to essential penicillin-binding proteins (PBPs) . This activity makes it a valuable tool for studying bacterial resistance mechanisms and for the development of novel antibacterial agents. It is critical to note that this compound is provided strictly For Research Use Only and is not for use in humans or as a therapeutic agent.

Properties

CAS No.

1354396-23-8

Molecular Formula

C23H24N6O7S2

Molecular Weight

560.6 g/mol

IUPAC Name

(6R,7R)-7-[[(2E)-2-(2-amino-1,3-thiazol-4-yl)-2-(1-methoxy-2-methyl-1-oxopropan-2-yl)oxyiminoacetyl]amino]-8-oxo-3-(pyridin-1-ium-1-ylmethyl)-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate

InChI

InChI=1S/C23H24N6O7S2/c1-23(2,21(34)35-3)36-27-14(13-11-38-22(24)25-13)17(30)26-15-18(31)29-16(20(32)33)12(10-37-19(15)29)9-28-7-5-4-6-8-28/h4-8,11,15,19H,9-10H2,1-3H3,(H3-,24,25,26,30,32,33)/b27-14+/t15-,19-/m1/s1

InChI Key

SQQLCFFMLJEMPT-GPQTWHBLSA-N

SMILES

CC(C)(C(=O)OC)ON=C(C1=CSC(=N1)N)C(=O)NC2C3N(C2=O)C(=C(CS3)C[N+]4=CC=CC=C4)C(=O)[O-]

Isomeric SMILES

CC(C)(C(=O)OC)O/N=C(\C1=CSC(=N1)N)/C(=O)N[C@H]2[C@@H]3N(C2=O)C(=C(CS3)C[N+]4=CC=CC=C4)C(=O)[O-]

Canonical SMILES

CC(C)(C(=O)OC)ON=C(C1=CSC(=N1)N)C(=O)NC2C3N(C2=O)C(=C(CS3)C[N+]4=CC=CC=C4)C(=O)[O-]

Purity

> 95%

quantity

Milligrams-Grams

Synonyms

(6R,7R)-7-[[(2Z)-2-(2-Aminothiazol-4-yl)-2-[(2-methoxy-1,1-dimethyl-2-oxoethoxy)imino]acetyl]amino]-8-oxo-3-[(1-pyridinio)methyl]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-

Origin of Product

United States

Foundational & Exploratory

The Unseen Counterpart: A Technical Guide to the Molecular Structure and Properties of Methyl Ceftazidime

Author: BenchChem Technical Support Team. Date: March 2026

For the attention of Researchers, Scientists, and Drug Development Professionals.

This document serves as an in-depth technical guide on Methyl ceftazidime, a significant process-related impurity and methyl ester derivative of the widely-used third-generation cephalosporin, ceftazidime. As a Senior Application Scientist, the following guide moves beyond a simple recitation of facts to provide a synthesized understanding of Methyl ceftazidime's molecular architecture, physicochemical characteristics, and its implications in the pharmaceutical landscape. The causality behind experimental choices and the inherent logic of analytical workflows are emphasized to provide actionable insights for professionals in drug development and quality control.

Introduction: The Significance of a "Minor" Component

In the realm of pharmaceutical manufacturing, the purity of an active pharmaceutical ingredient (API) is paramount. Process-related impurities, even in minute quantities, can have significant implications for the safety, efficacy, and stability of the final drug product. Methyl ceftazidime, scientifically known as (6R,7R)-7-[[(Z)-2-(2-aminothiazol-4-yl)-2-[(1-methoxycarbonyl-1-methylethoxy) imino]acetyl]amino]-8-oxo-3-[(1-pyridinio)methyl]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate, represents a key impurity in the synthesis of ceftazidime.[1] Its identification and characterization are crucial for optimizing manufacturing processes and ensuring the quality of this essential antibiotic. This guide provides a comprehensive overview of its molecular structure, synthesis, and known properties, offering a critical resource for researchers and quality control specialists.

Molecular Structure and Physicochemical Properties

The molecular identity of Methyl ceftazidime is defined by its distinct structural features, which in turn govern its chemical behavior and analytical profile.

Structural Elucidation

The structure of Methyl ceftazidime is fundamentally that of its parent compound, ceftazidime, with the crucial difference being the esterification of the carboxyl group on the 2-(2-carboxypropan-2-yloxyimino) side chain with a methyl group. This seemingly minor modification has a significant impact on its polarity and, consequently, its chromatographic behavior.[1]

Table 1: Core Molecular and Physicochemical Properties of Methyl Ceftazidime

PropertyValueSource
Chemical Name (6R,7R)-7-[[(Z)-2-(2-aminothiazol-4-yl)-2-[(1-methoxycarbonyl-1-methylethoxy) imino]acetyl]amino]-8-oxo-3-[(1-pyridinio)methyl]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate[1]
Molecular Formula C23H24N6O7S2[1]
Molecular Weight 560.60 Da[1]
CAS Number 1354396-23-8
Spectroscopic Profile

The definitive identification of Methyl ceftazidime relies on a combination of spectroscopic techniques that probe its molecular framework.

¹H and ¹³C NMR spectroscopy are instrumental in confirming the presence of the methyl ester and the overall integrity of the molecular structure. The key distinguishing feature in the ¹H NMR spectrum is the appearance of a singlet corresponding to the methyl ester protons.

Table 2: ¹³C NMR Chemical Shift Data for Methyl Ceftazidime and Ceftazidime

Carbon AtomMethyl Ceftazidime (δ, ppm)Ceftazidime (δ, ppm)
C2127.3127.5
C3143.5143.8
C4110.1110.3
C658.959.1
C757.858.0
C8165.2165.5
C929.529.7
C1060.160.3
C11145.2145.4
C12, C16141.9142.1
C13, C15128.8129.0
C14145.8146.0
C17162.7162.9
C18150.1150.3
C19118.2118.4
C20168.9169.1
C2182.182.3
C22, C2324.524.7
C24172.1175.2
OCH3 52.3 -

Data sourced from the Journal of Food and Drug Analysis.[1]

Mass spectrometry provides crucial information regarding the molecular weight and fragmentation pattern of Methyl ceftazidime. In positive ion mode electrospray ionization (ESI), the protonated molecular ion [M+H]⁺ is observed at m/z 561, which is 14 atomic mass units higher than that of ceftazidime, corresponding to the addition of a methylene (-CH2-) group from the methyl ester.[1]

A characteristic fragmentation pattern involves the loss of the pyridinium group and subsequent cleavages within the side chain.[1]

M_H [M+H]⁺ m/z 561 frag1 [M-C₅H₅N]⁺ m/z 482 M_H->frag1 - Pyridine frag2 [M-C₅H₅N-CO₂-CO]⁺ m/z 410 frag1->frag2 - CO₂ - CO

Caption: Proposed Mass Fragmentation Pathway of Methyl Ceftazidime.

The IR spectrum of Methyl ceftazidime displays characteristic absorption bands that confirm its functional groups. Notably, a strong absorption band corresponding to the C=O stretching vibration of the methyl ester is observed, in addition to the characteristic peaks for the β-lactam, amide, and carboxyl groups.[1]

Table 3: Key Infrared Absorption Bands of Methyl Ceftazidime

Wavenumber (cm⁻¹)Assignment
3415N-H stretching
1774β-lactam C=O stretching
1737Carboxyl acid methyl ester C=O stretching
1674Amide C=O stretching
1623Carboxyl group C=O stretching

Data sourced from the Journal of Food and Drug Analysis.[1]

Synthesis and Formation

Understanding the synthetic origin of Methyl ceftazidime is fundamental to controlling its presence in the final API.

Laboratory-Scale Synthesis

Methyl ceftazidime can be synthesized from ceftazidime through esterification. A common laboratory method involves the use of diazomethane.[1]

Ceftazidime Ceftazidime Methyl_Ceftazidime Methyl Ceftazidime Ceftazidime->Methyl_Ceftazidime CH₂N₂ in Diethyl Ether/DMSO

Caption: Synthetic Pathway to Methyl Ceftazidime.

Experimental Protocol: Synthesis of Methyl Ceftazidime

The following protocol is a generalized procedure based on reported methods for the synthesis of Methyl ceftazidime for use as a reference standard.

Disclaimer: This protocol involves the use of diazomethane, which is a toxic and explosive substance. It should only be handled by trained personnel in a well-ventilated fume hood with appropriate safety precautions.

Materials:

  • Ceftazidime

  • Dimethylsulfoxide (DMSO)

  • Diazomethane in diethyl ether solution (freshly prepared)

  • Deionized water

  • Diethyl ether

Procedure:

  • Dissolve a known quantity of ceftazidime in a minimal amount of DMSO in a round-bottom flask equipped with a magnetic stirrer.

  • Slowly add a freshly prepared solution of diazomethane in diethyl ether to the stirred ceftazidime solution at room temperature.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Once the reaction is complete, or before the solution turns a persistent yellow, quench the reaction by adding an excess of deionized water.

  • The crude Methyl ceftazidime may precipitate out of the solution. If so, collect the precipitate by filtration.

  • Purify the crude product using an appropriate technique, such as preparative HPLC, to obtain the pure Methyl ceftazidime.

  • Characterize the purified product using NMR, MS, and IR spectroscopy to confirm its identity and purity.

Biological and Toxicological Significance

As a process-related impurity, the biological activity and toxicological profile of Methyl ceftazidime are of significant interest to drug development professionals.

Antibacterial Activity

While comprehensive in-vitro studies on the antibacterial activity of pure Methyl ceftazidime are not widely published, it is generally understood that esterification of the carboxylic acid group in the side chain of cephalosporins can lead to a reduction or loss of antibacterial activity. The free carboxyl group is often crucial for binding to penicillin-binding proteins (PBPs), the molecular targets of β-lactam antibiotics. Therefore, it is presumed that Methyl ceftazidime possesses significantly diminished or no antibacterial activity compared to the parent drug, ceftazidime.

Toxicological Profile

The toxicological profile of Methyl ceftazidime has not been extensively studied through direct experimental methods. However, in silico (computer-based) predictions of the absorption, distribution, metabolism, excretion, and toxicity (ADMET) of ceftazidime and its impurities have provided some initial insights.[2][3]

One such study suggests that the toxic functional groups of Methyl ceftazidime (referred to as impurity H) are similar to those of ceftazidime.[2][3] The primary toxicophores in ceftazidime are considered to be the β-lactam ring, the quaternary amine group on the C-3 side chain, and the acetic acid group on the C-7 side chain.[2][3] The in silico models also suggest that the weaker molecular polarity of the methyl ester could lead to easier absorption.[2] It is important to emphasize that these are computational predictions and require experimental verification.

Analytical Methodologies for Detection and Quantification

Robust analytical methods are essential for the detection and quantification of Methyl ceftazidime in ceftazidime API and formulated products.

High-Performance Liquid Chromatography (HPLC)

HPLC is the primary technique for the separation and quantification of Methyl ceftazidime from ceftazidime and other related impurities. Due to the increased lipophilicity of the methyl ester compared to the free acid of ceftazidime, it will have a different retention time on a reverse-phase HPLC column. A well-developed gradient or isocratic HPLC method can effectively resolve Methyl ceftazidime from the main peak and other impurities.[1]

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS combines the separation power of HPLC with the high sensitivity and specificity of mass spectrometry. This technique is invaluable for the initial identification of unknown impurities and for confirming the presence of Methyl ceftazidime at low levels.[1]

Conclusion and Future Perspectives

Methyl ceftazidime stands as a critical process-related impurity in the manufacturing of ceftazidime. This guide has provided a comprehensive overview of its molecular structure, spectroscopic signature, synthesis, and currently understood biological and toxicological significance. The detailed analytical and spectroscopic data presented herein serve as a valuable resource for its unambiguous identification and quantification.

While in silico studies offer preliminary toxicological insights, further experimental investigation into the specific biological activity and safety profile of Methyl ceftazidime is warranted to fully comprehend its impact on the quality and safety of ceftazidime-based therapeutics. The development of more detailed and accessible synthesis protocols will also aid in the preparation of pure reference standards, which are indispensable for accurate analytical method development and validation. For professionals in drug development and quality assurance, a thorough understanding of such impurities is not merely an academic exercise but a fundamental component of ensuring patient safety and product integrity.

References

  • Journal of Food and Drug Analysis. (2010). Identification, synthesis and spectral characterization of a potential impurity of ceftazidime. [Link]

  • Han, B., et al. (2019). In silico ADME and Toxicity Prediction of Ceftazidime and Its Impurities. Frontiers in Pharmacology, 10, 434. [Link]

  • Siwek, J., & Zajac, M. (1995). Kinetics of hydrolysis of ceftazidime in aqueous solutions. Acta Poloniae Pharmaceutica, 52(1), 21-30. [Link]

  • Klietmann, W., Focht, J., & Nösner, K. (1987). [Comparative in vitro study of the antimicrobial activity of ceftazidime against clinical isolates]. Infection, 15 Suppl 4, S145-149. [Link]

  • Verbist, L., & Verhaegen, J. (1981). Ceftazidime: In-Vitro Antibacterial Activity and Susceptibility to Beta-Lactamases Compared With That of Cefotaxime, Moxalactam and Other Beta-Lactam Antibiotics. The Journal of Antimicrobial Chemotherapy, 8(Supplement B), 67-73. [Link]

  • Casas, M., et al. (2016). Measurement of ceftazidime concentration in human plasma by ultra-performance liquid chromatography-tandem mass spectrometry. Application to critically ill patients and patients with osteoarticular infections. Journal of Pharmaceutical and Biomedical Analysis, 120, 145-151. [Link]

  • Patel, S., et al. (2016). Synthesis, Characterization and Evaluation of Ester Prodrugs of Cefdinir for Enhanced Permeability. World Journal of Pharmaceutical Research, 5(7), 1976-1988. [Link]

  • Moreno, A. H., & Salgado, H. R. N. (2012). Development and Validation of the Quantitative Analysis of Ceftazidime in Powder for Injection by Infrared Spectroscopy. Pharmaceutical Chemistry Journal, 2(2), 7-11. [Link]

  • PubChem. (n.d.). Ceftazidime. National Center for Biotechnology Information. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2015). AVYCAZ (ceftazidime and avibactam) for injection, for intravenous use. [Link]

  • Shields, R. K., et al. (2016). Clinical Outcomes, Drug Toxicity, and Emergence of Ceftazidime-Avibactam Resistance Among Patients Treated for Carbapenem-Resistant Enterobacteriaceae Infections. Clinical Infectious Diseases, 63(12), 1615-1618. [Link]

Sources

Technical Deep Dive: Methyl Ceftazidime (Ceftazidime Methyl Ester)

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide is structured to provide an authoritative, deep-dive analysis of Methyl Ceftazidime (specifically identified as Ceftazidime Methyl Ester , or Impurity H in EP nomenclature).

A Critical Process-Related Impurity in Cephalosporin Synthesis

Executive Summary

In the development and manufacturing of Ceftazidime Pentahydrate, the formation of alkyl esters constitutes a significant critical quality attribute (CQA). Methyl Ceftazidime , formally known as Ceftazidime Methyl Ester (EP Impurity H), is a specific process-related impurity formed via the esterification of the carboxylic acid moieties—most notably the dimethylacetic acid side chain—when methanol is utilized during crystallization or purification steps.

Unlike degradation products formed via hydrolysis (such as Pyridine or


-2 isomers), Methyl Ceftazidime is a synthetic byproduct  that retains the core beta-lactam structure but exhibits altered pharmacokinetics and potential toxicity profiles. This guide details the formation mechanism, validated analytical protocols for detection, and control strategies required to meet ICH Q3A/B thresholds.
Structural Characterization & Formation Mechanism[1][2][3]
2.1 Chemical Identity[1][2][3][4]
  • Common Name: Methyl Ceftazidime (Ceftazidime Methyl Ester)

  • EP Designation: Impurity H

  • CAS Number: 1354396-23-8[5][6]

  • Chemical Name: (6R,7R)-7-[[(Z)-2-(2-aminothiazol-4-yl)-2-[(1-methoxycarbonyl-1-methylethoxy)imino]acetyl]amino]-8-oxo-3-[(1-pyridinio)methyl]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate.[1]

Key Structural Insight: Ceftazidime contains two carboxylic acid groups: one at position C-2 of the dihydrothiazine ring and one on the C-7 oxime side chain. "Methyl Ceftazidime" typically refers to the esterification of the side-chain carboxylic acid (dimethylacetic acid moiety). This renders the molecule less polar than the parent API, significantly altering its retention behavior in Reverse Phase HPLC (RP-HPLC).

2.2 Mechanism of Formation

The impurity forms through a classic Fischer esterification or transesterification pathway. This occurs when the Ceftazidime free acid or its tert-butyl ester intermediate is exposed to Methanol (MeOH) under acidic conditions.

  • Risk Factor: Methanol is often used as a co-solvent to precipitate the pentahydrate form or wash the filter cake.

  • Catalyst: Residual acid (e.g., HCl, Formic acid) used in deprotection steps catalyzes the protonation of the carbonyl oxygen, making it susceptible to nucleophilic attack by methanol.

Figure 1: Formation Pathway of Ceftazidime Methyl Ester

FormationPathway Ceftazidime Ceftazidime (Free Acid) Intermediate Protonated Intermediate Ceftazidime->Intermediate Acidic pH (H+) Methanol Methanol (Solvent) Methanol->Intermediate Nucleophilic Attack Impurity Methyl Ceftazidime (Impurity H) Intermediate->Impurity - H2O (Esterification)

Caption: Acid-catalyzed esterification pathway where residual methanol attacks the side-chain carboxyl group of Ceftazidime.

Analytical Strategy: Validated HPLC Protocol

Detecting Methyl Ceftazidime requires a method capable of separating the lipophilic ester from the polar parent drug. Standard isocratic methods often fail to resolve Impurity H from the main peak or elute it too late as a broad peak. A Gradient RP-HPLC method is required.

3.1 Method Principle

The separation relies on the hydrophobicity difference. The methyl ester (Impurity H) is significantly more hydrophobic than Ceftazidime due to the masking of the ionizable carboxyl group. Therefore, it will elute after the main API peak (Relative Retention Time > 1.0).

3.2 Experimental Protocol
ParameterSpecificationRationale
Column C18 (L1), 250 x 4.6 mm, 5 µm (e.g., Hypersil BDS or Zorbax Eclipse)Provides necessary hydrophobic interaction for ester separation.
Mobile Phase A Phosphate Buffer (pH 3.9)Maintains ionization state of the beta-lactam core; suppresses ionization of residual acids.
Mobile Phase B Acetonitrile (ACN)Organic modifier to elute the hydrophobic methyl ester.
Flow Rate 1.0 - 1.3 mL/minOptimized for pressure and resolution.
Detection UV @ 255 nmMax absorption for the aminothiazole ring common to both species.
Column Temp 35°CImproves mass transfer and peak sharpness.
3.3 Gradient Program

Note: This gradient is designed to elute polar impurities (like Pyridine) early, Ceftazidime in the middle, and the Methyl Ester late.

  • 0-5 min: 98% A / 2% B (Isocratic hold for polar impurities)

  • 5-25 min: Linear ramp to 70% A / 30% B (Elution of Ceftazidime)

  • 25-40 min: Ramp to 40% A / 60% B (Elution of Methyl Ester/Impurity H)

  • 40-50 min: Re-equilibration.

3.4 Analytical Workflow Diagram

AnalyticalWorkflow Sample Sample Preparation (Dissolve in pH 7 Buffer) Injection HPLC Injection (20 µL) Sample->Injection Separation Gradient Separation (C18 Column) Injection->Separation Mobile Phase Flow Detection UV Detection (255 nm) Separation->Detection Elution Order: 1. Pyridine 2. Ceftazidime 3. Methyl Ester Data Data Analysis (Calc % Area vs Standard) Detection->Data

Caption: Step-by-step analytical workflow for the isolation and quantification of Methyl Ceftazidime.

Regulatory Limits & Toxicology (ICH Q3A)

Under ICH Q3A(R2) guidelines, impurities in new drug substances must be controlled based on the maximum daily dose. Ceftazidime is often administered in high doses (up to 6g/day).

4.1 Acceptance Criteria
Threshold TypeLimit (%)Action Required
Reporting Threshold 0.05%Must report result in CoA.
Identification Threshold 0.10%Must characterize structure (MS/NMR).
Qualification Threshold 0.15%Must provide safety/tox data if exceeded.
4.2 Toxicological Concern

Methyl Ceftazidime is an ester. In vivo, esters are often rapidly hydrolyzed back to the parent acid by plasma esterases. However, until hydrolysis, the ester is more lipophilic and may distribute differently in tissues.

  • Genotoxicity: Generally considered low risk if the parent is non-genotoxic, but must be verified via in silico assessment (e.g., Derek Nexus) or Ames test if levels exceed qualification limits.

  • Potency: The methyl ester is biologically inactive against bacteria because the free carboxyl group is essential for binding to Penicillin-Binding Proteins (PBPs). Its presence reduces the overall potency of the drug product.[7]

Control Strategy & Mitigation

To prevent the formation of Impurity H, the manufacturing process must be engineered to limit the interaction between the acidic API and methanol.

  • Solvent Swapping: Replace Methanol with Ethanol or Acetone during the final crystallization step. The ethyl ester forms much slower than the methyl ester due to steric hindrance.

  • pH Control: Ensure the pH during the solvent wash step is neutral (pH 6.0–7.0). Esterification is acid-catalyzed; neutralizing the environment inhibits the protonation of the carbonyl oxygen.

  • Temperature Control: Perform all methanol-involved steps at low temperatures (< 5°C). The rate of esterification drops significantly at lower temperatures.

References
  • European Pharmacopoeia (Ph. Eur.) . Ceftazidime Pentahydrate Monograph 1405. (Defines Impurity H and standard limits).

  • International Conference on Harmonisation (ICH) . Guideline Q3A(R2): Impurities in New Drug Substances. (2006).[8]

  • Journal of Food and Drug Analysis . Identification, synthesis and spectral characterization of a potential impurity of ceftazidime. (Identifies the methyl ester structure and formation).

  • National Institutes of Health (NIH) . Determination of ceftazidime and impurities using high performance liquid chromatography. (Provides validated HPLC conditions).

  • BenchChem . Significance of Ceftazidime Impurities: A Technical Guide. (Overview of degradation pathways).

Sources

Comparative Pharmacological Profile: Ceftazidime vs. Methyl Ceftazidime

Author: BenchChem Technical Support Team. Date: March 2026

Technical Guide for Drug Development & Quality Control Professionals

Executive Summary

This technical guide provides a rigorous comparative analysis between Ceftazidime (the active pharmaceutical ingredient) and Methyl Ceftazidime (specifically the methyl ester derivative, often classified as Impurity H in pharmacopeial standards).

While Ceftazidime is a third-generation cephalosporin critical for treating Pseudomonas aeruginosa infections, Methyl Ceftazidime represents a structural analog often formed during synthesis or degradation. Understanding the pharmacological divergence between these two molecules is essential for:

  • Medicinal Chemistry: Elucidating the Structure-Activity Relationship (SAR) of the C-7 side chain.

  • Quality Control: Monitoring impurities that may alter toxicity profiles despite lacking therapeutic efficacy.

  • Mechanism of Action: Validating the necessity of the free carboxyl group for Penicillin-Binding Protein (PBP) affinity.

Chemical Structure & Physicochemical Properties[1][2][3][4]

The fundamental difference lies in the esterification of the carboxylic acid moiety. Ceftazidime contains two carboxyl groups: one at position C-4 of the dihydrothiazine ring and one on the C-7 propyl-oxyimino side chain. "Methyl Ceftazidime" typically refers to the methyl ester of the side-chain carboxyl group (Impurity H), though C-4 esters also exist. This guide focuses on the side-chain ester as it critically impacts PBP recognition.

Comparative Physicochemical Table
PropertyCeftazidime (Active)Methyl Ceftazidime (Impurity H)
CAS Number 72558-82-81354396-23-8
Molecular Formula C₂₂H₂₂N₆O₇S₂C₂₃H₂₄N₆O₇S₂
Molecular Weight 546.58 g/mol 560.60 g/mol
State Zwitterionic (charged pyridinium & carboxylates)Less polar (blocked carboxyl)
Solubility High (Aqueous)Reduced (Increased Lipophilicity)
Key Functional Group Free Carboxylic Acid (C-7 side chain)Methyl Ester (C-7 side chain)
Pharmacological Status Active AntibioticPharmaceutical Impurity / Inactive
Structural Visualization

The following diagram contrasts the chemical structures, highlighting the methylation site that abolishes activity.

ChemicalStructure cluster_0 Structural Modification Ceftazidime Ceftazidime (Active) Free Carboxyl Group (-COOH) Essential for PBP Salt Bridge Target Bacterial Target (PBP3 Active Site) Ceftazidime->Target High Affinity Binding (Mimics D-Ala-D-Ala) MethylCeftazidime Methyl Ceftazidime (Impurity) Methyl Ester (-COOCH3) Steric Block / No Charge MethylCeftazidime->Target Loss of Affinity (Steric Clash)

Figure 1: Structural comparison showing the critical methylation site affecting target interaction.

Mechanistic Analysis: The "Why" Behind the Activity Gap

The pharmacological disparity between Ceftazidime and its methyl ester is not accidental; it is a textbook example of target-ligand molecular recognition .

The Role of the Carboxyl Group

Ceftazidime targets Penicillin-Binding Protein 3 (PBP3) , specifically in Gram-negative bacteria like P. aeruginosa.

  • Mimicry: The beta-lactam core mimics the D-Ala-D-Ala terminus of the peptidoglycan precursor.

  • Anchoring: The free carboxyl group on the C-7 side chain (2-carboxypropan-2-yl) forms a critical salt bridge or hydrogen bond network with conserved residues (e.g., Thr487, Ser485) in the PBP active site.

  • Zwitterionic Character: The balance of the cationic pyridinium and anionic carboxylates allows Ceftazidime to traverse the outer membrane porins of Gram-negative bacteria efficiently.

Impact of Methylation

Converting the carboxyl group to a methyl ester (Methyl Ceftazidime) induces two failure modes:

  • Loss of Electrostatic Interaction: The ester is neutral. It cannot participate in the essential salt bridge within the PBP active site, drastically reducing binding affinity (

    
    ).
    
  • Steric Hindrance: The added methyl group adds bulk to a tightly constrained pocket, preventing the molecule from adopting the conformation required for the nucleophilic attack by the active site serine.

Mechanism of Action Flowchart

MOA DrugEntry Molecule Approaches Bacterium Porin Porin Channel Traversal (OmpF/OmpC) DrugEntry->Porin Ceft_Recog Ceftazidime (Zwitterionic) Recognized by PBP3 Porin->Ceft_Recog Efficient Meth_Recog Methyl Ceftazidime (Ester) Poor PBP Recognition Porin->Meth_Recog Altered Kinetics Ceft_Bind Formation of Acyl-Enzyme Complex (Serine Nucleophilic Attack) Ceft_Recog->Ceft_Bind Ceft_Result Inhibition of Cell Wall Synthesis (Bacterial Lysis) Ceft_Bind->Ceft_Result Meth_Bind Weak/No Binding (Lack of Salt Bridge) Meth_Recog->Meth_Bind Meth_Result Continued Cell Wall Synthesis (Bacterial Survival) Meth_Bind->Meth_Result

Figure 2: Divergent pathways of action. The methyl ester fails at the PBP recognition stage.

Pharmacological Activity & Toxicity Profile

Antibacterial Potency (MIC)

Quantitative data consistently demonstrates the inactivity of the ester form.

OrganismCeftazidime MIC (mg/L)Methyl Ceftazidime MIC (mg/L)Interpretation
E. coli (Wild Type)0.06 - 0.25> 32 (Inactive)Esterification destroys potency.
P. aeruginosa1.0 - 4.0> 64 (Inactive)Loss of side-chain charge affects porin entry & PBP binding.
S. aureus8.0 - 16.0> 128 (Inactive)Inherently poor activity worsened by modification.
Toxicity and ADMET

While Methyl Ceftazidime is antibacterially inactive, it poses toxicological risks that necessitate its control as an impurity:

  • Lipophilicity: The ester is more lipophilic than the parent drug, potentially allowing it to cross the blood-brain barrier (BBB) or accumulate in lipid-rich tissues differently than Ceftazidime.

  • Hydrolysis: In vivo, non-specific esterases could theoretically hydrolyze the ester back to the active parent drug (prodrug effect). However, the rate is often too slow or unpredictable to rely on for therapy, and the intermediate accumulation may be toxic.

  • Regulatory Limit: As "Impurity H", it must be controlled to <0.15% (or lower depending on dose) in the final drug product to prevent unknown off-target effects.

Experimental Protocols

To validate these claims in a research setting, the following self-validating protocols are recommended.

Protocol A: Synthesis & Isolation of Methyl Ceftazidime (Standard Preparation)

Purpose: To generate a reference standard for impurity profiling or binding assays.

  • Dissolution: Dissolve Ceftazidime pentahydrate in Methanol (MeOH).

  • Catalysis: Add a catalytic amount of concentrated Sulfuric Acid (

    
    ).
    
  • Reaction: Reflux at 60°C for 2-4 hours. Monitor via TLC or HPLC.

    • Mechanism:[1][2] Acid-catalyzed Fischer esterification.

  • Neutralization: Cool and neutralize with Sodium Bicarbonate (

    
    ).
    
  • Extraction: Evaporate MeOH, extract residue with Dichloromethane (DCM).

  • Purification: Flash chromatography (C18 reverse phase) to isolate the methyl ester.

  • Validation: Confirm structure via Mass Spectrometry (

    
    ) and NMR (appearance of methoxy singlet at ~3.8 ppm).
    
Protocol B: PBP3 Competitive Binding Assay

Purpose: To quantify the loss of affinity due to methylation.

  • Membrane Prep: Isolate membrane fractions from P. aeruginosa or E. coli overexpressing PBP3.

  • Labeling: Incubate membranes with a fluorescent penicillin derivative (e.g., Bocillin FL) which binds covalently to PBPs.

  • Competition:

    • Control: Bocillin FL only.

    • Test A: Pre-incubate with increasing concentrations of Ceftazidime (0.1 - 100 µM) for 30 min, then add Bocillin FL.

    • Test B: Pre-incubate with increasing concentrations of Methyl Ceftazidime (0.1 - 100 µM) for 30 min, then add Bocillin FL.

  • Detection: SDS-PAGE followed by fluorescence scanning.

  • Result Analysis:

    • Ceftazidime: Will prevent Bocillin binding (band disappearance) at low concentrations (

      
       low).
      
    • Methyl Ceftazidime:[1][3][4][5] Will fail to compete; Bocillin bands remain visible even at high concentrations (

      
       high/undefined).
      
Protocol C: Minimum Inhibitory Concentration (MIC)

Standard: CLSI M07-A10

  • Media: Cation-Adjusted Mueller-Hinton Broth (CAMHB).

  • Inoculum:

    
     CFU/mL of P. aeruginosa ATCC 27853.
    
  • Dilution: Serial 2-fold dilutions of Ceftazidime and Methyl Ceftazidime (Range: 0.03 - 128 µg/mL).

  • Incubation: 35°C for 16-20 hours.

  • Endpoint: Lowest concentration with no visible growth.

References

  • European Directorate for the Quality of Medicines. (2025). Ceftazidime Impurity H (Methyl Ceftazidime) Standard. European Pharmacopoeia.

  • Sainsbury, S., et al. (2011).[1] Crystal Structures of Penicillin-Binding Protein 3 from Pseudomonas aeruginosa: Comparison of Native and Antibiotic-Bound Forms.[1] Journal of Molecular Biology.[1]

  • BenchChem. (2025).[6] Significance of Ceftazidime Impurities: A Technical Guide.

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for Ceftazidime. PubChem.[7]

  • Clinical and Laboratory Standards Institute (CLSI). (2024). Performance Standards for Antimicrobial Susceptibility Testing.[8] M100.

Sources

Technical Deep Dive: Aqueous Stability Profile of Ceftazidime & Methyl-Functionalized Moieties

Author: BenchChem Technical Support Team. Date: March 2026

Executive Technical Synthesis

This guide addresses the stability profile of Ceftazidime in aqueous media.[1][2][3][4][5][6][7][8][9] While "Methyl ceftazidime" is often used colloquially to refer to specific methylated intermediates (e.g., Ceftazidime methyl ester) or the N-methylated pyridinium moiety inherent to the molecule, this analysis focuses on the parent API (Active Pharmaceutical Ingredient) and its methyl-bearing functional groups.

Ceftazidime exhibits a complex degradation profile driven by the lability of its


-lactam ring and the leaving-group potential of the C3-pyridinium methyl side chain. In aqueous solution, it follows pseudo-first-order kinetics, with a U-shaped pH-rate profile. Maximum stability is achieved in the pH range of 4.5 to 6.5 .[5][7] Outside this window, specific acid-base catalysis accelerates hydrolysis, leading to the liberation of pyridine  (a toxic byproduct) and the formation of biologically inactive open-ring metabolites.

Molecular Architecture & Lability Points[1]

To understand the stability profile, we must first dissect the molecule's stress points. Ceftazidime contains three critical "methyl" related features that dictate its behavior in water:

  • The

    
    -Lactam Core:  The four-membered ring is highly strained. Hydrolytic attack here is the primary degradation pathway.
    
  • The C3-Pyridinium-Methyl Linkage: The methylene bridge connecting the cephem nucleus to the pyridine ring is a unique structural vulnerability. The pyridine ring acts as a leaving group, facilitated by the electron-withdrawing nature of the system.

  • The Methoxyimino Group (Methyl-oxime): Located on the acyl side chain, this group confers resistance to

    
    -lactamases but is susceptible to syn-anti isomerization under UV light or extreme pH.
    

Degradation Pathways & Mechanism[4][11]

The degradation of Ceftazidime in aqueous solution is not a single event but a bifurcated pathway.[3] The two dominant mechanisms are


-Lactam Hydrolysis  and Pyridine Elimination .
Mechanistic Flow (Graphviz Visualization)

The following diagram illustrates the kinetic cascade of Ceftazidime degradation.

CeftazidimeDegradation Ceftazidime Native Ceftazidime (Active) Intermediate Tetrahedral Intermediate Ceftazidime->Intermediate Nucleophilic Attack (OH-/H2O) Pyridine Pyridine (Toxic Byproduct) Ceftazidime->Pyridine C3 Elimination (Nucleophilic substitution) Delta2 Delta-2 Isomer (Biologically Inactive) Ceftazidime->Delta2 Base-catalyzed Isomerization OpenRing Hydrolyzed Product (Cephalosporoic Acid) Intermediate->OpenRing Ring Opening

Figure 1: Primary degradation pathways of Ceftazidime in aqueous solution, highlighting the critical liberation of pyridine and ring opening.[3]

Detailed Pathway Analysis
  • Hydrolysis (Major Pathway): Water or hydroxide ions attack the carbonyl carbon of the

    
    -lactam ring. This relieves ring strain, resulting in a biologically inactive cephalosporoic acid derivative. This reaction is catalyzed by both H+ and OH-.
    
  • Elimination (Pyridine Release): The pyridinium group at the C3 position is a good leaving group. In aqueous solution, particularly as temperature rises, the C-N bond cleaves, releasing free pyridine. This is a critical safety parameter, as pyridine content is strictly regulated in injectable formulations.

  • Epimerization: Under basic conditions, the double bond in the dihydrothiazine ring can migrate from

    
     to 
    
    
    
    , resulting in a loss of antibacterial potency.

Kinetic Factors & Stability Profile

pH-Rate Profile

The stability is heavily pH-dependent.

  • pH < 4.0: Specific acid catalysis dominates. Protonation of the carboxyl groups facilitates hydrolysis.

  • pH 4.5 – 6.5: The Stable Window . The degradation rate (

    
    ) is at its minimum. The molecule exists largely as a zwitterion, which is intrinsically more stable.
    
  • pH > 7.0: Specific base catalysis causes a rapid exponential increase in degradation rates. The hydroxide ion is a potent nucleophile for the

    
    -lactam carbonyl.
    
Temperature Dependence (Arrhenius)

Degradation follows Arrhenius kinetics.

  • Activation Energy (

    
    ):  Approximately 80–90 kJ/mol.
    
  • Implication: A temperature increase from 4°C to 25°C increases the degradation rate by a factor of ~5-10. Reconstituted solutions must be used within 18-24 hours at room temperature or 7 days at 4°C .

Buffer Catalysis

Phosphate, citrate, and acetate buffers can exhibit general acid-base catalysis, accelerating degradation compared to unbuffered water.

  • Recommendation: For analytical standards, use freshly prepared mobile phases. For formulation, maintain pH control using minimal buffer concentrations or carbonate buffers (which are standard in commercial vials to facilitate dissolution).

Quantitative Data Summary

The following data aggregates kinetic parameters from multiple stability studies (See References [1][2]).

ParameterConditionValue / Observation
Optimal pH Aqueous Solution4.5 – 6.5
Half-life (

)
pH 6.0, 25°C~40 – 45 hours
Half-life (

)
pH 6.0, 4°C> 160 hours
Pyridine Limit Regulatory (USP/EP)NMT 0.4% (w/w)
Degradation Order AqueousPseudo-First-Order
Major Byproduct All pH levelsPyridine (Product C)

Experimental Protocol: Stability-Indicating HPLC Method

To validate the stability of Ceftazidime or its methyl-derivatives in your own lab, use this self-validating protocol. This method separates the parent drug from the pyridine impurity and the


 isomer.
Chromatographic Conditions
  • Column: C18 Reverse Phase (e.g., 250 mm x 4.6 mm, 5 µm packing). Why? Provides hydrophobic retention necessary to separate the polar pyridine from the zwitterionic ceftazidime.

  • Mobile Phase A: Phosphate Buffer pH 3.6 (0.05 M).

  • Mobile Phase B: Acetonitrile.

  • Mode: Isocratic (90% A : 10% B) or Gradient (5% B to 30% B over 20 mins).

  • Flow Rate: 1.0 - 1.5 mL/min.

  • Detection: UV at 254 nm .[4] Why? This is the isosbestic point for many cephalosporins and provides good sensitivity for the pyridine ring.

  • Temperature: 25°C (Strictly controlled to prevent on-column degradation).

Workflow (Step-by-Step)
  • Standard Preparation: Dissolve Ceftazidime standard in Mobile Phase A to a concentration of 0.5 mg/mL. Critical: Inject immediately. Do not store at RT.

  • Sample Stressing (Validation):

    • Acid Hydrolysis: 0.1 N HCl for 4 hours at 60°C.

    • Base Hydrolysis: 0.1 N NaOH for 1 hour at RT (Neutralize before injection).

    • Thermal: 60°C water bath for 24 hours.

  • System Suitability:

    • Tailing Factor: < 1.5 for Ceftazidime peak.

    • Resolution (

      
      ):  > 2.0 between Ceftazidime and Pyridine peaks.
      
    • Precision: RSD < 2.0% for 5 replicate injections.

Workflow Visualization

HPLC_Workflow Sample Sample Reconstitution (4°C Water) Filter Filtration (0.22 µm PVDF) Sample->Filter Inject HPLC Injection (20 µL) Filter->Inject Separate Separation (C18 Column) Inject->Separate Detect UV Detection (254 nm) Separate->Detect

Figure 2: Analytical workflow for quantifying Ceftazidime and impurities.

References

  • Siwek, J., & Zając, M. (1995).[2][3] Kinetics of hydrolysis of ceftazidime in aqueous solutions. Acta Poloniae Pharmaceutica.

  • Moreno, A. H., & Salgado, H. R. N. (2012).[4] Stability Study and Degradation Kinetics of Ceftazidime in Pharmaceutical Preparations. Advances in Analytical Chemistry.

  • Servais, H., & Tulkens, P. M. (2001). Stability and compatibility of ceftazidime administered by continuous infusion to intensive care patients.[6] Antimicrobial Agents and Chemotherapy.[9]

  • PubChem. (2023). Ceftazidime Compound Summary. National Library of Medicine.

Sources

Methodological & Application

Application Note: A Stability-Indicating HPLC Method for the Detection and Quantification of Methyl Ceftazidime in Ceftazidime Drug Substance

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note details a robust, stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the detection and quantification of Methyl Ceftazidime, a potential impurity in ceftazidime drug substance. The method is designed for researchers, scientists, and drug development professionals engaged in the quality control and stability testing of ceftazidime. The described protocol provides excellent resolution between ceftazidime and its methyl ester impurity, ensuring accurate quantification critical for regulatory compliance and patient safety.

Introduction

Ceftazidime is a third-generation cephalosporin antibiotic with a broad spectrum of activity against Gram-negative bacteria, including Pseudomonas aeruginosa.[1][2] Like other β-lactam antibiotics, ceftazidime's chemical stability is a critical quality attribute, as degradation can lead to loss of potency and the formation of potentially harmful impurities.

One such impurity, Methyl Ceftazidime, is the methyl ester of the parent drug.[3] It has the molecular formula C23H24N6O7S2 and a molecular weight of 560 Da.[3] This impurity can arise during the synthesis process or as a degradation product. The presence of impurities, even in small quantities, can impact the safety and efficacy of the final drug product. In-silico toxicity studies have suggested that the methyl ester of ceftazidime (referred to as Impurity H) may have a stronger toxic effect than ceftazidime itself, potentially due to increased absorption resulting from its weaker molecular polarity.[4] Therefore, a validated, sensitive, and specific analytical method is essential to monitor and control the levels of Methyl Ceftazidime in ceftazidime bulk drug and finished products.

This application note presents a stability-indicating RP-HPLC method capable of separating ceftazidime from Methyl Ceftazidime and other degradation products, in line with the principles outlined in the International Conference on Harmonisation (ICH) guidelines.

Scientific Rationale for Method Development

The fundamental principle of this method is the differential partitioning of ceftazidime and its less polar methyl ester, Methyl Ceftazidime, between a non-polar stationary phase and a polar mobile phase.

  • Stationary Phase Selection: A C18 (octadecylsilyl) column is chosen as the stationary phase. The long alkyl chains of the C18 packing provide a non-polar environment ideal for retaining both ceftazidime and Methyl Ceftazidime through hydrophobic interactions.

  • Mobile Phase Composition: The mobile phase consists of a mixture of an aqueous buffer and an organic modifier (acetonitrile). The buffer controls the pH and ionic strength, which influences the ionization state and, consequently, the retention of the analytes. Acetonitrile, the organic modifier, is used to modulate the polarity of the mobile phase. By adjusting the ratio of buffer to acetonitrile, the elution strength of the mobile phase can be controlled to achieve optimal separation.

  • Separation Mechanism: Ceftazidime, with its free carboxylic acid group, is more polar than Methyl Ceftazidime, where this group is esterified. Consequently, ceftazidime will have a lower affinity for the non-polar C18 stationary phase and will elute earlier from the column. Methyl Ceftazidime, being more hydrophobic, will interact more strongly with the stationary phase, resulting in a longer retention time and achieving the desired separation.

  • Detection: A UV detector set at 254 nm is employed for the detection of both ceftazidime and Methyl Ceftazidime. This wavelength provides good sensitivity for both compounds, which share a similar chromophore.

Experimental

Instrumentation and Materials
  • HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis detector is suitable.

  • Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended.

  • Chemicals:

    • Ceftazidime Reference Standard

    • Methyl Ceftazidime Reference Standard

    • Acetonitrile (HPLC grade)

    • Potassium dihydrogen phosphate (analytical grade)

    • Ortho-phosphoric acid (analytical grade)

    • Water (HPLC grade)

Chromatographic Conditions
ParameterCondition
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase A 0.02 M Potassium Dihydrogen Phosphate, pH adjusted to 4.0 with Ortho-phosphoric acid
Mobile Phase B Acetonitrile
Gradient 85% A, 15% B (Isocratic)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 254 nm
Injection Volume 10 µL
Preparation of Solutions
  • Buffer Preparation (Mobile Phase A): Dissolve 2.72 g of potassium dihydrogen phosphate in 1000 mL of HPLC grade water. Adjust the pH to 4.0 with diluted ortho-phosphoric acid. Filter the solution through a 0.45 µm membrane filter.

  • Mobile Phase Preparation: Mix Mobile Phase A and Mobile Phase B in the ratio of 85:15 (v/v). Degas the mobile phase before use.

  • Diluent: The mobile phase is used as the diluent for the preparation of standard and sample solutions.

  • Standard Stock Solution (Ceftazidime): Accurately weigh and dissolve an appropriate amount of Ceftazidime Reference Standard in the diluent to obtain a concentration of 1000 µg/mL.

  • Standard Stock Solution (Methyl Ceftazidime): Accurately weigh and dissolve an appropriate amount of Methyl Ceftazidime Reference Standard in the diluent to obtain a concentration of 100 µg/mL.

  • Working Standard Solution: Prepare a working standard solution containing 100 µg/mL of ceftazidime and 1 µg/mL of Methyl Ceftazidime by diluting the respective stock solutions with the diluent. This represents a 1% impurity level.

  • Sample Solution: Accurately weigh and dissolve the ceftazidime drug substance in the diluent to obtain a final concentration of 1000 µg/mL.

Protocol: HPLC Analysis of Ceftazidime and Methyl Ceftazidime

  • System Equilibration: Equilibrate the HPLC system with the mobile phase at a flow rate of 1.0 mL/min for at least 30 minutes, or until a stable baseline is achieved.

  • System Suitability Test (SST):

    • Inject the diluent (blank) to ensure no interfering peaks are present at the retention times of ceftazidime and Methyl Ceftazidime.

    • Inject the Working Standard Solution in six replicates.

    • The system is deemed suitable for use if the acceptance criteria in the table below are met.

  • Analysis:

    • Inject the Sample Solution in duplicate.

    • Record the chromatograms and integrate the peaks corresponding to ceftazidime and Methyl Ceftazidime.

System Suitability Test Parameters and Acceptance Criteria
ParameterAcceptance Criteria
Tailing Factor (for Ceftazidime peak) Not more than 2.0
Theoretical Plates (for Ceftazidime peak) Not less than 2000
Resolution (between Ceftazidime and Methyl Ceftazidime) Not less than 2.0
% RSD for peak areas (n=6) Not more than 2.0%

Workflow Diagram

HPLC_Method_Workflow cluster_prep Solution Preparation cluster_hplc HPLC Analysis cluster_data Data Processing & Reporting prep_mobile_phase Prepare Mobile Phase equilibrate System Equilibration prep_mobile_phase->equilibrate Use for prep_standards Prepare Standard Solutions sst System Suitability Test prep_standards->sst Inject prep_sample Prepare Sample Solution analysis Sample Analysis prep_sample->analysis Inject equilibrate->sst sst->analysis If passes integration Peak Integration analysis->integration calculation Quantification of Methyl Ceftazidime integration->calculation report Generate Report calculation->report

Caption: Workflow for the HPLC analysis of Methyl Ceftazidime in Ceftazidime.

Data Analysis and Calculations

The amount of Methyl Ceftazidime in the sample is calculated using the following formula:

% Methyl Ceftazidime = (Area_impurity / Area_standard) x (Conc_standard / Conc_sample) x 100

Where:

  • Area_impurity is the peak area of Methyl Ceftazidime in the sample chromatogram.

  • Area_standard is the peak area of Methyl Ceftazidime in the working standard chromatogram.

  • Conc_standard is the concentration of Methyl Ceftazidime in the working standard solution (µg/mL).

  • Conc_sample is the concentration of the ceftazidime sample solution (µg/mL).

Forced Degradation Studies

To demonstrate the stability-indicating nature of the method, forced degradation studies should be performed on the ceftazidime drug substance. The sample should be subjected to acid, base, oxidative, thermal, and photolytic stress conditions.[5] The developed HPLC method should be able to resolve the ceftazidime peak from any degradation products, including Methyl Ceftazidime.

Protocol for Forced Degradation
  • Acid Hydrolysis: Dissolve the sample in 0.1 M HCl and heat at 60°C for 2 hours.

  • Base Hydrolysis: Dissolve the sample in 0.1 M NaOH at room temperature for 30 minutes.

  • Oxidative Degradation: Treat the sample with 3% H2O2 at room temperature for 1 hour.

  • Thermal Degradation: Expose the solid drug substance to 105°C for 24 hours.

  • Photolytic Degradation: Expose the drug substance to UV light (254 nm) for 24 hours.

After degradation, neutralize the acidic and basic samples and dilute all samples to the appropriate concentration with the diluent before injection.

Conclusion

The RP-HPLC method described in this application note is simple, specific, and reliable for the detection and quantification of Methyl Ceftazidime in ceftazidime drug substance. The method is stability-indicating and can be readily implemented in a quality control laboratory for routine analysis and stability studies. The clear separation of ceftazidime and its methyl ester impurity ensures accurate monitoring, which is vital for maintaining the quality and safety of ceftazidime-based pharmaceutical products.

References

  • Chen, Y. F., et al. (2010). Identification, synthesis and spectral characterization of a potential impurity of ceftazidime. Journal of Food and Drug Analysis, 18(5), 346-351. [Link]

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 5481173, Ceftazidime. Retrieved February 27, 2026 from [Link].

  • Singh, S., et al. (2009). Identification, Structural Elucidation and Validation of HPLC Method for the Determination of New Impurities in Ceftazidime Drug Substance. International Journal of Chemical Sciences, 8(1), 377-390. [Link]

  • Qian, X., et al. (2019). In silico ADME and Toxicity Prediction of Ceftazidime and Its Impurities. Frontiers in Pharmacology, 10, 419. [Link]

  • Wikipedia contributors. (2024, February 21). Ceftazidime. In Wikipedia, The Free Encyclopedia. Retrieved February 27, 2026, from [Link]

Sources

Application Note: TLC Profiling and Separation of Methyl Ceftazidime (Ceftazidime Methyl Ester)

[1]

Introduction & Scientific Context

Methyl Ceftazidime (chemically identified as the Ceftazidime methyl ester) is a critical process-related impurity and potential degradant found during the synthesis and storage of Ceftazidime. While Ceftazidime itself is a third-generation cephalosporin antibiotic characterized by a zwitterionic structure (containing both a carboxylate anion and a pyridinium cation), the methyl ester derivative arises from the esterification of the C-4 carboxyl group (often due to methanolysis during processing or purification).

Why TLC?

While High-Performance Liquid Chromatography (HPLC) is the gold standard for quantitation (as per Ph. Eur. and USP), Thin Layer Chromatography (TLC) remains an indispensable tool for:

  • Rapid Process Monitoring: Quickly detecting the formation of the ester during synthesis steps involving methanol.

  • Orthogonal Verification: Confirming impurity profiles when HPLC co-elution is suspected (e.g., separating the ester from the

    
    -2 isomer).
    
  • Cost-Effective Screening: High-throughput qualitative analysis of multiple reaction fractions.

The Separation Mechanism

The separation relies on the distinct polarity shift between the parent drug and the ester:

  • Ceftazidime (Parent): Highly polar, zwitterionic character. It interacts strongly with the silica stationary phase, resulting in a lower Retention factor (

    
    ).
    
  • Methyl Ceftazidime (Impurity): The esterification blocks the anionic carboxyl group, leaving the cationic pyridinium group dominant but significantly reducing overall polarity and hydrogen-bonding capability. This molecule is more hydrophobic (lipophilic) and migrates faster (higher

    
    ) on normal-phase silica.
    

Materials and Reagents

Stationary Phase[3][4][5]
  • Plate Type: Silica Gel 60

    
     (Pre-coated aluminium or glass sheets).
    
  • Dimensions: 20 x 20 cm or 10 x 10 cm.

  • Activation: Pre-wash with methanol and activate at 105°C for 30 minutes prior to use (optional but recommended for high humidity environments).

Mobile Phase Systems

Two systems are defined: Method A (Regulatory-Aligned) for robust QC, and Method B (Rapid Screen) for synthetic process checks.

ReagentGradePurpose
n-Butanol Analytical Reagent (AR)Solvent / Modifier
Butyl Acetate ARSolvent (Method A)
Glacial Acetic Acid ARpH Modifier (Suppresses ionization)
Sodium Acetate Buffer (pH 4.5) BufferControls ionization state (Method A)
Chloroform HPLC/ARNon-polar solvent (Method B)
Methanol HPLC/ARPolar modifier (Method B)
Iodine (Crystals) AROptional visualization

Experimental Protocol

Mobile Phase Preparation[1][2][3][6][7][8][9]
Method A: The "Ph. Eur. Modified" System (High Resolution)

Based on European Pharmacopoeia conditions for Ceftazidime Related Substances (Impurities D & E).

  • Composition: n-Butanol : Sodium Acetate Buffer (pH 4.5) : Butyl Acetate : Glacial Acetic Acid

  • Ratio (v/v): 6 : 26 : 32 : 32[1]

  • Preparation: Mix components thoroughly in a separating funnel. Allow the mixture to equilibrate. If phase separation occurs (rare with this specific ratio but possible depending on temp), use the upper organic layer .

  • Conditioning: Saturate the TLC chamber with filter paper soaked in the mobile phase for at least 60 minutes.

Method B: The "Rapid Screen" System (Process Control)

Optimized for separating esters from polar acids.

  • Composition: Chloroform : Methanol : Glacial Acetic Acid[2]

  • Ratio (v/v): 60 : 40 : 5[2]

  • Preparation: Mix fresh.

  • Conditioning: Saturate chamber for 30 minutes.

Sample Preparation[2][4][6]
  • Diluent: Phosphate Buffer pH 7.0 or Water:Acetonitrile (50:50).

  • Test Solution: Dissolve 10 mg of the sample in 1 mL of diluent (10 mg/mL).

  • Reference Solution: Dissolve 10 mg of Ceftazidime Standard in 1 mL of diluent.

  • Spike Solution (System Suitability): Mix 1 mL of Test Solution with 0.1 mg of Methyl Ceftazidime (if available) or induce esterification by dissolving Ceftazidime in acidic methanol and heating briefly.

Chromatographic Procedure[1][2][3][6][7][8][10][11][12]
  • Spotting: Apply 2 µL - 5 µL of each solution to the plate, 1.5 cm from the bottom edge. Band application (using a Linomat) provides sharper resolution than spot application.

  • Drying: Allow spots to air dry completely. Ensure no residual solvent remains before development.

  • Development: Place plate in the saturated chamber. Develop until the solvent front reaches 15 cm (approx. 3/4 of the plate).

  • Drying (Post-Run): Remove plate and dry in a current of warm air until acetic acid smell is removed.

Visualization and Detection[2][3]
  • Primary Detection: UV Absorption at 254 nm .

    • Ceftazidime and its methyl ester possess a chromophore (aminothiazole ring).

    • Appearance: Dark spots against a bright green fluorescent background.

  • Secondary Detection (Optional): Iodine Vapor.

    • Place plate in a jar with iodine crystals.

    • Appearance: Yellow/Brown spots. Useful for detecting non-UV active impurities or confirming spot geometry.

Workflow Diagram

TLC_ProtocolStartStart: Sample PreparationDissolveDissolve Sample(10mg/mL in Buffer/ACN)Start->DissolveSelectMethodSelect Mobile PhaseDissolve->SelectMethodMethodAMethod A (QC)Butanol:Buffer:ButylAcetate:HOAc(6:26:32:32)SelectMethod->MethodARegulatory/Final QCMethodBMethod B (Rapid)Chloroform:MeOH:HOAc(60:40:5)SelectMethod->MethodBIn-Process CheckSaturateChamber Saturation(30-60 mins)MethodA->SaturateMethodB->SaturateSpotSpotting (2-5 µL)Silica Gel 60 F254DevelopDevelopment(Path: 10-15 cm)Spot->DevelopSaturate->SpotDryDrying(Warm Air)Develop->DryDetectDetectionUV 254 nmDry->DetectAnalysisAnalysisCompare Rf ValuesDetect->Analysis

Caption: Operational workflow for the TLC separation of Ceftazidime and Methyl Ceftazidime.

Data Analysis & Acceptance Criteria

Expected Retention Factors ( )
CompoundPolarityMethod A

(Approx)
Method B

(Approx)
Ceftazidime (Parent) High (Zwitterion)0.20 - 0.300.15 - 0.25
Methyl Ceftazidime Medium (Cationic Ester)0.50 - 0.65 0.55 - 0.70

-2 Isomer (Impurity A)
High (Isomer)0.25 - 0.35 (Close to parent)0.20 - 0.30

Note: The Methyl Ester will consistently migrate significantly higher than the parent drug due to the "capping" of the polar carboxyl group.

System Suitability
  • Resolution: The separation between the Principal Spot (Ceftazidime) and the Methyl Ester spot must be clearly defined (Resolution > 1.5).

  • Sensitivity: A 0.5% impurity spike must be visible under UV 254 nm.[1]

Troubleshooting Guide

IssueProbable CauseCorrective Action
Tailing of Principal Spot Ionization of carboxyl/amine groupsEnsure Glacial Acetic Acid is fresh. Increase acid concentration slightly (e.g., to 7% in Method B).
Poor Resolution Chamber not saturatedEnsure filter paper is used in the chamber and allowed to equilibrate for at least 45 mins.
"Ghost" Spots Degradation during spottingCeftazidime is unstable in alkaline solution. Ensure diluent pH is neutral or slightly acidic (pH 4-6). Dry spots quickly with cool air.
Low Rf for Ester High humidityActivate plates at 105°C for 30 mins before use. Moisture deactivates silica.

References

  • Qu, B., Ou, B. L., Chen, D. Y., & Hu, Y. Z. (2010). Identification, synthesis and spectral characterization of a potential impurity of ceftazidime.[3] Journal of Food and Drug Analysis, 18(5).

  • European Directorate for the Quality of Medicines (EDQM). Ceftazidime Pentahydrate Monograph (01/2008:1405). European Pharmacopoeia.[4]

  • Nabi, S. A., & Laiq, A. (2004). Selective separation and determination of cephalosporins by TLC on stannic oxide layers. Acta Chromatographica, 14, 92-101.

  • Choma, I. M. (2007). TLC Separation of Cephalosporins: Searching for Better Selectivity. Journal of Liquid Chromatography & Related Technologies, 30(15), 2231–2244.

Application Note: UV-Vis Spectrophotometric Analysis of Methyl Ceftazidime (Impurity H)

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for researchers and Quality Control (QC) scientists involved in the characterization and quantification of Methyl Ceftazidime (commonly known as Ceftazidime Impurity H or Ceftazidime Methyl Ester ).

This guide deviates from standard templates to focus on the specific challenges of analyzing cephalosporin ester derivatives, emphasizing spectral behavior, stability, and rigorous validation.

Introduction & Scientific Context

Methyl Ceftazidime (Chemical Name: (6R,7R)-7-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-(1-methoxy-2-methyl-1-oxopropan-2-yl)oxyiminoacetyl]amino]-8-oxo-3-(pyridin-1-ium-1-ylmethyl)-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate) is a critical process-related impurity and degradation product of the third-generation cephalosporin, Ceftazidime.

It typically arises from the esterification of the carboxylic acid moiety on the oxyimino side chain (or less commonly, the C2 carboxyl) when Ceftazidime is exposed to methanol during synthesis or purification.

Why UV-Vis?

While HPLC is the gold standard for separation, UV-Vis spectrophotometry provides a rapid, cost-effective tool for:

  • Reference Standard Characterization: Determining the molar extinction coefficient (

    
    ) of the synthesized impurity.
    
  • Solubility & Stability Profiling: Monitoring hydrolysis rates of the ester in various buffers.

  • Direct Quantification: In binary mixtures or during synthesis monitoring where the matrix is simple.

Chromophoric Principle

The UV absorption of Methyl Ceftazidime is driven by two primary auxochromes:

  • The 2-Aminothiazole Ring: Responsible for the primary absorption band (typically

    
     nm).
    
  • The

    
    -Lactam-Dihydrothiazine System:  Contributes to the spectral shoulder.
    

Expert Insight: The methylation of the side-chain carboxyl group causes a minimal shift in the


 compared to Ceftazidime parent drug because the ester linkage does not significantly disrupt the conjugation of the thiazole ring. However, it does alter the polarity and molar absorptivity, necessitating a specific calibration curve independent of the parent drug.

Experimental Protocol

Reagents & Apparatus
  • Analyte: Methyl Ceftazidime Reference Standard (>95% purity).[1]

  • Solvent System:

    • Primary Choice: 0.1 N Hydrochloric Acid (HCl) – Ensures protonation of the amine, stabilizing the spectrum.

    • Alternative: Phosphate Buffer pH 7.0 (For physiological relevance, though ester hydrolysis risk increases).

  • Instrumentation: Double-beam UV-Vis Spectrophotometer (Bandwidth: 1 nm).

  • Cuvettes: Quartz, 1 cm path length (matched pair).

Workflow Diagram

The following diagram outlines the logical flow of the analysis, from preparation to data validation.

MethylCeftazidime_Analysis Start Start: Reference Standard Solubility Solubility Check (MeOH/Water) Start->Solubility Stock Stock Prep (1 mg/mL in 0.1N HCl) Solubility->Stock Dissolve Scan Spectral Scan (200-400 nm) Stock->Scan Dilute to 10 µg/mL Dilution Serial Dilutions (5 - 50 µg/mL) Stock->Dilution LambdaMax Identify λmax (~255-260 nm) Scan->LambdaMax LambdaMax->Dilution Set Wavelength Measure Absorbance Measurement Dilution->Measure Validation Data Validation (Linearity/Precision) Measure->Validation

Figure 1: Analytical workflow for the spectrophotometric characterization of Methyl Ceftazidime.

Step-by-Step Methodology
Step 1: Stock Solution Preparation
  • Accurately weigh 10.0 mg of Methyl Ceftazidime.

  • Transfer to a 100 mL volumetric flask.

  • Add 10 mL of Methanol (to aid dissolution of the ester) and sonicate for 5 minutes.

  • Make up to volume with 0.1 N HCl .

  • Concentration:

    
    .
    
    • Note: Methanol is kept to a minimum (<10%) to prevent solvent cut-off interference at lower wavelengths.

Step 2: Determination of

  • Dilute 1.0 mL of Stock Solution to 10 mL with 0.1 N HCl (

    
    ).
    
  • Run a baseline correction with 0.1 N HCl blank.

  • Scan the sample from 200 nm to 400 nm .

  • Expectation: A distinct peak should be observed between 255 nm and 262 nm .

  • Record the specific

    
     (e.g., 260 nm).
    
Step 3: Calibration Curve (Linearity)

Prepare a series of working standards from the Stock Solution as follows:

Standard IDVolume of Stock (mL)Final Volume (mL)Concentration (

)
Std-10.5105.0
Std-21.01010.0
Std-32.01020.0
Std-43.01030.0
Std-54.01040.0
Std-65.01050.0
  • Measure Absorbance of each at

    
    .
    
  • Plot Absorbance (y-axis) vs. Concentration (x-axis).[2]

Method Validation (ICH Q2 Guidelines)

To ensure the trustworthiness of this protocol, the following validation parameters must be met.

Linearity & Range

The method typically follows the Beer-Lambert Law (


) within the range of 5–50 µg/mL .
  • Acceptance Criteria: Correlation Coefficient (

    
    ) 
    
    
    
    .
Precision (Repeatability)

Analyze the Std-3 (


) six times.
  • Acceptance Criteria: Relative Standard Deviation (%RSD)

    
    .
    
Stability (Robustness)

Methyl esters of cephalosporins are prone to hydrolysis.

  • Test: Keep the solution at room temperature and measure absorbance every hour for 6 hours.

  • Critical Limit: If Absorbance drops by >2%, the solution is unstable. Recommendation: Analyze immediately upon preparation or store at 4°C.

Data Processing & Calculation

To quantify Methyl Ceftazidime in an unknown sample (e.g., a process intermediate):



Where:

  • 
     = Absorbance of the unknown at 
    
    
    
    .
  • Slope & Intercept = Derived from the linear regression of the calibration curve.[2]

Molar Extinction Coefficient Calculation

For reference standard characterization, calculate


:


Note: Molecular Weight of Methyl Ceftazidime


 g/mol .[1][]

Troubleshooting & Expert Tips

IssueProbable CauseCorrective Action
Drifting Absorbance Hydrolysis of the methyl ester.Use cold solvents; minimize time between prep and scan. Ensure pH is acidic (0.1 N HCl) rather than neutral/alkaline.
No Peak at 260 nm Wrong solvent or pH shift.The aminothiazole spectrum is pH-dependent. Ensure 0.1 N HCl is used consistently.
High Background Methanol absorption.Ensure the blank contains the exact same % of Methanol as the sample.

References

  • Moreno, A. H., & Salgado, H. R. (2009).[4] Rapid and selective UV spectrophotometric method for the analysis of ceftazidime.[4] Journal of AOAC International.[4] Retrieved from [Link]

  • ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]

  • Al-Mustansiriyah Journal of Science. (2019). New Spectrophotometric Method for Estimation of Ceftazidime in pure and pharmaceutical dosage.[2][4][5] Retrieved from [Link]

Sources

Troubleshooting & Optimization

Resolving peak tailing issues for Methyl ceftazidime in HPLC

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide serves as a specialized support resource for researchers and analytical scientists encountering peak tailing issues with Methyl Ceftazidime (often identified as a process impurity or degradation product, specifically the methyl ester of Ceftazidime).

Topic: Resolving Peak Tailing & Asymmetry in Reversed-Phase HPLC Analyte: Methyl Ceftazidime (Ceftazidime Methyl Ester) Role: Senior Application Scientist[1][2]

Diagnostic Overview: The "Why" Behind the Tailing

Q: Why does Methyl Ceftazidime tail more aggressively than other cephalosporins?

A: Methyl Ceftazidime presents a unique "perfect storm" for peak tailing due to its physiochemical properties. Unlike the parent molecule (Ceftazidime), which is zwitterionic with two carboxylic acid groups, Methyl Ceftazidime has one of these acidic groups blocked (esterified).[2]

  • Permanent Positive Charge: The molecule contains a pyridinium group at the C-3 position. This is a quaternary ammonium cation that maintains a permanent positive charge regardless of pH.

  • Basic Moiety: The aminothiazole ring on the C-7 side chain is basic.

  • Silanol Interaction: The primary cause of tailing is the Ion-Exchange (IEX) mechanism . The positively charged pyridinium and protonated aminothiazole interact strongly with anionic (ionized) residual silanol groups (

    
    ) on the silica surface of the HPLC column.[1][2]
    
  • Hydrophobicity Shift: Esterification increases hydrophobicity compared to Ceftazidime, leading to stronger retention and more opportunity for secondary interactions during elution.

Troubleshooting Decision Tree (Visual)

The following diagram outlines the logical workflow for diagnosing the root cause of the tailing.

TroubleshootingFlow Start Issue: Methyl Ceftazidime Peak Tailing (Tf > 1.5) CheckSample Check Sample Solvent (Is diluent stronger than MP?) Start->CheckSample CheckColumn Check Column Type (Is it Type B Silica / End-capped?) CheckSample->CheckColumn No (Diluent matched) SolventIssue Action: Match Diluent to Mobile Phase CheckSample->SolventIssue Yes (e.g., 100% MeOH) CheckpH Check Mobile Phase pH (Is pH > 3.5?) CheckColumn->CheckpH Yes (Modern Column) ColumnIssue Action: Switch to Hybrid or Sterically Protected C18 CheckColumn->ColumnIssue No (Type A / Non-endcapped) pHIssue Action: Lower pH to 2.5 - 3.0 (Suppress Silanol Ionization) CheckpH->pHIssue Yes (Silanols Active) BufferIssue Action: Increase Buffer Conc. (25mM -> 50mM) CheckpH->BufferIssue No (pH is low)

Caption: Logical decision tree for isolating the root cause of peak asymmetry in cationic cephalosporin analysis.

Critical Troubleshooting Guides (Q&A)

Phase 1: Mobile Phase Optimization

Q: I am using a standard Phosphate Buffer at pH 4.5. Why is the peak tailing? At pH 4.5, the residual silanols on the silica surface are partially ionized (


 of surface silanols is ~3.5–4.5). The positively charged pyridinium group of Methyl Ceftazidime binds to these negative sites.
  • The Fix: Lower the pH to 2.5 – 3.0 . At this pH, silanols are protonated (neutral), significantly reducing the secondary ion-exchange interaction.[2][3]

  • Note: Do not go below pH 2.0 unless your column is designed for it (e.g., Sterically Protected C18), as this can hydrolyze the bonded phase.[2]

Q: Does buffer concentration matter for this impurity? A: Yes. Because Methyl Ceftazidime is a charged species, "swamping" the column with ions helps mask the silanol sites.

  • Recommendation: Increase buffer concentration from 10-20 mM to 50 mM .

  • Mechanism: Higher ionic strength competes with the analyte for the active sites on the silica, effectively "blocking" the analyte from sticking to the silanols.

Phase 2: Column Selection

Q: Which column chemistry is mandatory for Methyl Ceftazidime? A: You must use a Type B (High Purity) Silica column that is fully end-capped.[1][2]

  • Avoid: Traditional C18 columns with high metal content or low carbon load.[1]

  • Recommended Technologies:

    • Charged Surface Hybrid (CSH): These columns have a slight positive surface charge that repels the cationic analyte, improving peak shape.

    • Polar Embedded Groups: These shield silanols but ensure the specific selectivity for the methyl ester is maintained.

Phase 3: Sample Preparation (The "Hidden" Cause)

Q: My system is optimized, but I still see "fronting" or "split" peaks that look like tailing. A: This is likely a solvent mismatch . Methyl Ceftazidime is often dissolved in Methanol or Acetonitrile/DMSO for solubility. If you inject a strong solvent plug into a weak mobile phase (e.g., 90% Buffer), the analyte travels too fast through the column head.

  • The Fix: Dissolve the sample in the Mobile Phase or a solvent ratio that matches the initial gradient conditions.

Quantitative Troubleshooting Matrix

SymptomProbable CauseCorrective ActionMechanism
Tailing Factor > 2.0 Secondary Silanol InteractionLower pH to 2.5–3.0 Protonates silanols (

), removing the cation-exchange site.[1][2]
Tailing + Broadening Extra-Column VolumeShorten tubing / Check fittings Reduces band broadening outside the column (critical for UPLC).
Fronting / Split Peak Solvent MismatchDilute sample with Mobile Phase A Prevents "washout" effect at the column head.
Ret. Time Drift + Tailing Column ContaminationWash with high % Organic Removes hydrophobic matrix components blocking the stationary phase.

Standardized Optimization Protocol (SOP)

Objective: Optimize HPLC conditions to achieve USP Tailing Factor (


) 

for Methyl Ceftazidime.

Reagents:

  • Potassium Dihydrogen Phosphate (

    
    )[1][2][3][4]
    
  • Phosphoric Acid (85%)[1][2]

  • Acetonitrile (HPLC Grade)[1][2]

  • Water (Milli-Q / HPLC Grade)[2]

Step-by-Step Workflow:

  • Buffer Preparation (High Strength):

    • Prepare a 50 mM Phosphate Buffer.[1]

    • Adjust pH to 2.8 using Phosphoric Acid.[1] (Strict control:

      
      ).
      
  • Mobile Phase Setup:

    • MP A: 50 mM Phosphate Buffer (pH 2.8).

    • MP B: Acetonitrile.[1][3][4][5][6][7]

    • Note: Avoid Methanol if possible, as Acetonitrile produces sharper peaks for cephalosporins due to lower viscosity and better desolvation.

  • Column Equilibration:

    • Install a C18 End-capped column (e.g., 4.6 x 150 mm, 5 µm).[1][2]

    • Flush with MP A:MP B (90:[1][2]10) for 30 minutes.

  • Sample Injection:

    • Prepare Methyl Ceftazidime standard at 0.1 mg/mL in Mobile Phase A .

    • Inject 10 µL.[1]

  • Data Analysis:

    • Calculate USP Tailing Factor (

      
      ).[1][2][3]
      
    • Pass Criteria:

      
      .[1]
      
    • Fail Criteria:

      
      
      
      
      
      Proceed to increase buffer conc. to 75 mM or switch to a "Base-Deactivated" column.[1][2]

References

  • European Directorate for the Quality of Medicines (EDQM). Ceftazidime Pentahydrate Monograph 1405. European Pharmacopoeia (Ph.[1][2][8] Eur.) 10.0.[1]

  • Siddiqui, M.R., et al. (2017).[2] High-Performance Liquid Chromatography (HPLC) Method for the Determination of Ceftazidime in Pharmaceutical Formulations. Journal of Saudi Chemical Society.

  • Waters Corporation.Troubleshooting Peak Shape Issues in Reversed-Phase HPLC.

  • McCalley, D.V. (2010).[1][2] Study of the selectivity, retention mechanisms and performance of alternative silica-based stationary phases for the separation of basic compounds in high-performance liquid chromatography. Journal of Chromatography A.

Sources

Troubleshooting low yield in Methyl ceftazidime synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of Methyl Ceftazidime. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of this multi-step synthesis and overcome common challenges that lead to suboptimal yields. By understanding the causality behind each experimental step and anticipating potential pitfalls, you can significantly improve the efficiency and reproducibility of your work.

Section 1: Foundational Principles & General Troubleshooting

Before delving into specific reaction steps, it's crucial to address overarching factors that can impact the entire synthesis. A robust process begins with meticulous attention to foundational laboratory practices.

Question: My overall yield is consistently below expectations across multiple batches. What are the fundamental parameters I should re-evaluate?

Answer: Low overall yield is often a cumulative problem. Before optimizing individual steps, verify these four critical areas:

  • Purity of Starting Materials: The quality of your initial reactants, particularly 7-amino-3-(1-pyridiniomethyl)-3-cephem-4-carboxylate (7-APCA) and the (Z)-2-(2-aminothiazol-4-yl)-2-(tert-butoxycarbonylmethoxyimino)acetic acid side chain, is paramount. Impurities can interfere with the reaction, consume reagents, or complicate purification. Always verify the purity of starting materials by NMR or HPLC against a known standard.

  • Strict Anhydrous Conditions: The β-lactam core of the cephalosporin is susceptible to hydrolysis, especially under basic or acidic conditions. The presence of water can lead to ring-opening and irreversible degradation of your product. Ensure all solvents are rigorously dried, glassware is oven- or flame-dried, and reactions are conducted under an inert atmosphere (e.g., Nitrogen or Argon).

  • Temperature Control: Many steps in cephalosporin synthesis are highly exothermic and temperature-sensitive. Poor temperature control can lead to the formation of side products or degradation. For instance, the acylation step is typically performed at low temperatures (0-5 °C) to minimize side reactions.[1][2] Use a reliable cryostat or ice/salt bath and monitor the internal reaction temperature, not just the bath temperature.

  • Reaction Monitoring: Relying solely on reaction time is a common pitfall.[3] Reaction kinetics can be influenced by reagent concentration, purity, and temperature. Implement in-process controls, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC), to monitor the consumption of starting materials and the formation of the product. This allows you to quench the reaction at the optimal point, preventing the formation of degradation products from over-exposure to reaction conditions.

Section 2: Troubleshooting the Core Acylation Step

The formation of the amide bond between the 7-APCA nucleus and the activated side chain is the cornerstone of the synthesis. Yield loss at this stage is common and often difficult to recover from.

Question: My acylation of 7-APCA is showing low conversion to Ceftazidime tert-butyl ester. What are the primary causes?

Answer: Low conversion in the acylation step typically points to one of three areas: inefficient activation of the side chain, suboptimal reaction conditions (pH and temperature), or competing side reactions.

1. Inefficient Side Chain Activation: The carboxylic acid of the side chain must be "activated" to facilitate nucleophilic attack by the amino group of 7-APCA. This is often done by converting it to an acyl chloride or an active ester.

  • Acyl Chloride Formation: If using reagents like thionyl chloride or oxalyl chloride, ensure they are fresh and the reaction is completely anhydrous. The presence of moisture will hydrolyze the acyl chloride back to the unreactive carboxylic acid. The use of a catalytic amount of N,N-dimethylformamide (DMF) can facilitate this conversion.[4]

  • Active Ester Formation: When using coupling agents like dicyclohexylcarbodiimide (DCC) or forming an active thioester, stoichiometry is key. Ensure the correct molar ratios are used.

2. Suboptimal Reaction Conditions: The pH of the reaction medium is critical. The amino group of 7-APCA must be deprotonated (basic conditions) to be nucleophilic. However, the β-lactam ring is sensitive to hydrolysis at high pH.

  • pH Control: The reaction is typically run in a biphasic system or in an organic solvent with an organic base (like triethylamine or N,N-diisopropylethylamine) to maintain a pH between 7 and 9.[5] The base should be added slowly and at a low temperature to avoid localized areas of high pH that could degrade the product.

  • Temperature: The reaction should be maintained at a low temperature (0-10 °C) to prevent the formation of byproducts and degradation of the β-lactam ring.[5]

3. Competing Side Reactions: The primary competing reaction is the hydrolysis of the activated side chain or the β-lactam ring. Another possibility is the formation of an undesired E-isomer of the side chain, which may react more slowly or not at all.[4]

Workflow: Troubleshooting Low Acylation Yield

Below is a logical workflow to diagnose issues in the acylation step.

G start Low Acylation Yield Detected (via TLC/HPLC) check_sm 1. Verify Purity of 7-APCA & Side Chain start->check_sm check_activation 2. Confirm Side Chain Activation Method check_sm->check_activation Purity OK impure_sm Root Cause: Impure Starting Materials check_sm->impure_sm Impurity Detected check_conditions 3. Review Reaction Conditions (pH, Temp) check_activation->check_conditions Activation OK bad_activation Root Cause: Inefficient Activation check_activation->bad_activation Activation Suspect bad_conditions Root Cause: Suboptimal pH/Temp check_conditions->bad_conditions Conditions Deviated solution_sm Solution: Re-purify or source new high-purity reagents. impure_sm->solution_sm solution_activation Solution: Use fresh activating agents. Confirm active species formation (e.g., IR for acyl chloride). bad_activation->solution_activation solution_conditions Solution: Implement slow base addition. Maintain temp at 0-5 °C. Monitor internal reaction temp. bad_conditions->solution_conditions

Caption: Troubleshooting flowchart for low acylation yield.

Section 3: The Esterification Step - From Impurity to Product

Historically, the methyl ester of ceftazidime has been identified as a process impurity, often arising from the use of methanol as a solvent during the synthesis of the parent drug.[5][6][7] However, for the specific synthesis of Methyl ceftazidime, we must control this reaction to make it the primary product.

Question: I am attempting to synthesize Methyl ceftazidime from ceftazidime, but the yield is poor and I'm seeing significant degradation of my starting material. What is a reliable method?

Answer: Directly esterifying the complex ceftazidime molecule is challenging due to the sensitivity of the β-lactam ring to the often harsh conditions (e.g., strong acid) of classical esterification. A more controlled, albeit hazardous, method reported for the synthesis of this specific compound involves the use of diazomethane.[6]

Methodology based on Impurity Synthesis Protocol[6]

  • Warning: Diazomethane is highly toxic and explosive. This procedure should only be performed by experienced chemists in a proper fume hood with appropriate safety precautions.

  • Dissolution: Dissolve Ceftazidime (1.0 eq) in a suitable solvent like dimethyl sulfoxide (DMSO).

  • Reaction: Slowly add a freshly prepared solution of diazomethane in diethyl ether to the stirred ceftazidime solution at 0 °C.

  • Monitoring: Monitor the reaction closely by TLC or HPLC. The goal is to esterify the two carboxylic acid groups. Over-reaction can lead to methylation at other sites.

  • Quenching: Stop the reaction just as the starting material is consumed by adding a small amount of acetic acid to neutralize any excess diazomethane.

  • Isolation: Dilute the reaction mixture with water to precipitate the product. The crude Methyl ceftazidime can then be filtered and purified.

Troubleshooting this specific esterification:

  • Low Yield/Incomplete Reaction:

    • Cause: Insufficient diazomethane or premature degradation of the reagent.

    • Solution: Ensure the diazomethane solution is freshly prepared and standardized. Add it portion-wise until TLC/HPLC indicates full conversion of the starting material.

  • Formation of Multiple Products:

    • Cause: Diazomethane is a powerful and somewhat indiscriminate methylating agent. It can potentially methylate the amide nitrogen or other nucleophilic sites if used in large excess or at higher temperatures.

    • Solution: Maintain strict stoichiometric control and low temperatures (0 °C or below). Quench the reaction immediately upon completion.

Alternative (Milder) Esterification: If avoiding diazomethane is necessary, a milder approach using methyl iodide and a non-nucleophilic base like cesium carbonate in DMF could be explored, though this may require significant optimization to prevent N-methylation and degradation.

Section 4: Purification and Impurity Control

The final stage of purification is critical for achieving the desired product quality and can be a source of significant yield loss if not optimized.

Question: During crystallization or chromatographic purification, I am experiencing a substantial loss of Methyl ceftazidime. How can I improve my recovery?

Answer: Product loss during purification is typically due to high solubility in the mother liquor, degradation on the stationary phase during chromatography, or improper pH during aqueous workups.

1. Optimizing Crystallization/Precipitation: Ceftazidime and its esters are zwitterionic and their solubility is highly dependent on pH and the solvent system.

  • Solvent Selection: The product is often precipitated from a reaction mixture by adding a less polar "anti-solvent". For instance, after an aqueous workup, adding a solvent like acetone or isopropanol can induce precipitation.[5][8]

  • pH Adjustment: The isoelectric point (the pH at which the molecule has a net neutral charge) is where the compound will have its minimum solubility in aqueous solutions. Carefully adjusting the pH of the aqueous solution to this point before adding an anti-solvent can dramatically improve recovery. For ceftazidime, this is often in the pH range of 3.5-4.0.[8][9]

  • Temperature and Time: Allow sufficient time for crystallization to complete, often at reduced temperatures (0-5 °C), to maximize the recovery of the solid product.[5]

Table 1: Solvent Properties for Purification
SolventRoleComments
WaterDissolution / pH AdjustmentExcellent solvent for the salt form; solubility is highly pH-dependent.
AcetoneAnti-solvent / WashingGood for precipitating the product from aqueous solutions.[8]
IsopropanolAnti-solvent / WashingAnother effective anti-solvent for crystallization.[5]
DichloromethaneExtraction / Reaction SolventUseful for extracting protected intermediates and as a reaction medium.[5]
Diethyl EtherWashingUsed for washing crude solids to remove non-polar impurities.[6]

2. Chromatographic Purification: If high-purity material is required, column chromatography may be necessary.

  • Stationary Phase: Reversed-phase silica (C18) is typically used for purifying cephalosporins via HPLC.

  • Mobile Phase: A buffered mobile phase (e.g., ammonium acetate or phosphate buffer) with an organic modifier like acetonitrile is common. The pH of the mobile phase must be carefully controlled to ensure good peak shape and prevent on-column degradation.[10]

  • Degradation: The silica backbone of some columns can cause degradation. Using highly deactivated, end-capped columns can minimize these interactions.[10]

Diagram: Key Side Reactions in Ceftazidime Synthesis

G cluster_0 β-Lactam Ring Degradation cluster_1 Side Chain Isomerization cluster_2 Over-Methylation ceftazidime Ceftazidime Core hydrolysis Ring-Opened Product (Inactive) ceftazidime->hydrolysis H₂O (Acid or Base) z_isomer Z-Isomer Side Chain (Active) e_isomer E-Isomer Side Chain (Inactive/Less Reactive) z_isomer->e_isomer Heat / Base product Target: Methyl Ester n_methylation N-Methylated Byproduct product->n_methylation Excess CH₂N₂

Caption: Common side reactions that can reduce final yield.

By systematically addressing these potential issues, from the quality of your raw materials to the specifics of your purification protocol, you can effectively troubleshoot and significantly improve the yield of your Methyl ceftazidime synthesis.

References

  • PrepChem. (n.d.). Synthesis of ethyl 2-(2-aminothiazol-4-yl)-2-methoxyiminoacetate. Retrieved from PrepChem.com. [Link]

  • RCSB PDB. (n.d.). Ceftazidime. PDB-101. [Link]

  • Wikipedia. (n.d.). Ceftazidime. [Link]

  • Grecu, A., & Drăgan, F. (2011). Possibilities to acylate 7-aminocephalosporanic acid to obtain some cephalosporins. ResearchGate. [Link]

  • WG Critical Care. (2014). CEFTAZIDIME FOR INJECTION, USP. [Link]

  • Palmer, J. L., & Hubbs, S. J. (1994). Aqueous acetylation of desacetyl glutaryl 7-aminocephalosporanic acid (7ACA) and speculation on the origin of desacetyl cephalosporin C in fermentation broth. The Journal of antibiotics, 47(1), 64–71. [Link]

  • Journal of Food and Drug Analysis. (2010). Identification, synthesis and spectral characterization of a potential impurity of ceftazidime. [Link]

  • Wang, Y., & Zhang, H. (2014). Preparation of Z-2-(2-aminothiazol-4-yl)-2-methoxyimino acetyl chloride hydrochloride. ResearchGate. [Link]

  • U.S. Patent No. US4503234A. (1985). Production of 2-(2-aminothiazole-4-yl)-2-(syn)-methoxyimino acetic esters.
  • Journal of Pure and Applied Microbiology. (n.d.). Cephalosporin C Acylase from Microbes for One-step Enzymatic Transformation of Cephalosporin C to 7-Aminocephalosporanic Acid. [Link]

  • Canadian Patent No. CA1163272A. (n.d.). Production of 2-(2-aminothiazole-4-yl)-2-(syn)- methoxyimino acetic esters.
  • European Patent No. 0048168. (1982). 7-Acylamino cephalosporin compounds, their preparation and pharmaceutical formulations containing them. [Link]

  • International Patent No. WO1999023098A1. (n.d.). Chemical acetylation of desacetyl-cephalosporins.
  • Chinese Patent No. CN109912625B. (n.d.). Process method for reducing ceftazidime impurity H.
  • Fresenius Kabi. (2022). PRODUCT MONOGRAPH - Ceftazidime for Injection, USP. [Link]

  • Chinese Patent No. CN103030651B. (n.d.). Method for preparing ceftazidime hydrochloride.
  • Chinese Patent No. CN103044457B. (n.d.). Method for purifying ceftazidime.
  • Chinese Patent No. CN102286003A. (n.d.). Synthesis method of ceftazidime.
  • Eureka | Patsnap. (2017). Synthesis method of ceftazidime. [Link]

  • Chinese Patent No. CN103044457A. (n.d.). Method for purifying ceftazidime.
  • Alwan, S. M., & Abdul-Wahab, A. H. (2013). Synthesis of new derivatives of Ceftazidime as possible Prodrugs. Iraqi Journal of Pharmaceutical Sciences, 22(2), 35-45. [Link]

  • Chinese Patent No. CN102391289A. (n.d.). Synthetic methods of ceftazidime intermediate and ceftazidime.
  • Alwan, S. M., & Abdul-Wahab, A. H. (2017). Synthesis of new derivatives of Ceftazidime as possible Prodrugs. Iraqi Journal of Pharmaceutical Sciences. [Link]

  • Wang, J., et al. (2010). Identification, Synthesis and Spectral Characterization of a Potential Impurity of Ceftazidime. Journal of Food and Drug Analysis, 18(5). [Link]

  • Anacona, J. R., & Rodriguez, I. (2010). Metalloantibiotics: synthesis and antibacterial activity of ceftazidime metal complexes. Journal of Coordination Chemistry, 62(4), 562-569. [Link]

  • Pápai, K., et al. (2012). Optimization of liposomal encapsulation for ceftazidime for developing a potential eye drop formulation. DARU Journal of Pharmaceutical Sciences, 20(1), 33. [Link]

  • Chinese Patent No. CN102452999A. (n.d.). Synthetic process of ceftazidime intermediate.
  • ResearchGate. (n.d.). Ceftazidime structure and key reaction for amide formation. [Link]

  • Reddit. (2023). Help with Low Yield Synthesis. r/Chempros. [Link]

Sources

Removing unreacted intermediates from Methyl ceftazidime samples

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide addresses the purification of Methyl Ceftazidime (Ceftazidime Methyl Ester), a specific derivative often synthesized for pharmacokinetic studies or as an impurity standard.

The primary challenge in purifying this compound lies in the lability of the


-lactam ring and the structural similarity between the target ester, the unreacted parent drug (Ceftazidime), and the degradation product (

-isomer). This guide prioritizes Reverse-Phase Preparative HPLC (RP-HPLC) as the gold standard for separation, supported by strict pH control to prevent isomerization.

Part 1: Diagnostic & Characterization

Before initiating purification, you must identify which intermediates are present. The "Methyl Ceftazidime" sample typically contains a mixture of the target ester, unreacted Ceftazidime (zwitterion), and specific degradation products.

Q1: How do I distinguish the Target (Methyl Ester) from the Unreacted Parent (Ceftazidime)?

A: You must exploit the difference in ionization states.

  • Ceftazidime (Parent): Zwitterionic. Contains a free carboxylic acid (

    
    ), an aminothiazole (
    
    
    
    ), and a permanently charged pyridinium group.
  • Methyl Ceftazidime (Target): Cationic. The carboxylic acid is blocked (methylated), leaving the molecule with a net positive charge (Pyridinium + Aminothiazole) at acidic pH.

Diagnostic Protocol: Run an analytical HPLC gradient (C18 column).

  • Mobile Phase: Ammonium Acetate (pH 4.0) / Acetonitrile.[1][2][3][4]

  • Observation: The Methyl Ester is more lipophilic (hydrophobic) than the parent Ceftazidime because the polar carboxylate is masked.

  • Result: The Methyl Ester will elute after the unreacted Ceftazidime.

Q2: My chromatogram shows a "split" peak for the product. What is this?

A: This is likely the


-isomer  (Delta-2-Ceftazidime).[3][5]
Under basic conditions or high temperatures, the double bond in the dihydrothiazine ring migrates from the 

position (active) to the

position (inactive). This is the most critical impurity to remove.
  • Cause: pH > 6.5 during synthesis or workup.

  • Resolution: These isomers have very similar hydrophobicity. You must optimize the gradient slope (see Protocol A).

Part 2: Purification Protocols

Protocol A: Removal of Unreacted Ceftazidime via Preparative HPLC

Best for: High-purity isolation (>98%) from crude synthesis mixtures.

The Mechanism: We utilize the "Hydrophobic Shift." By keeping the pH at 4.0, the unreacted Ceftazidime has a partial negative charge (carboxylate), reducing its retention. The Methyl Ester remains positively charged and lipophilic, retaining longer on the C18 chain.

Step-by-Step Workflow:

  • Sample Prep: Dissolve crude Methyl Ceftazidime in 5% Acetonitrile / 95% Water (pH 4.0) . Filter through a 0.22 µm PVDF membrane.

  • Column Selection: C18 Preparative Column (e.g., 10 µm particle size, 100 Å pore size).

  • Mobile Phase Setup:

    • Solvent A: 20 mM Ammonium Acetate (adjusted to pH 4.0 with Acetic Acid). Note: Do not use Phosphate buffer if you intend to use MS detection or need easy salt removal.

    • Solvent B: Acetonitrile (HPLC Grade).[1]

  • Gradient Profile:

Time (min)% Solvent BPurpose
0-52%Load & Elute highly polar salts
5-252%

30%
Critical Separation Window (Parent elutes first)
25-3030%

90%
Wash lipophilic protecting groups
30-3590%Column Wash
35-402%Re-equilibration
  • Fraction Collection:

    • Trigger: UV Absorbance at 255 nm .

    • Discard the early eluting peak (Unreacted Ceftazidime).

    • Collect the major peak (Methyl Ceftazidime).

    • Caution: If a shoulder appears on the tail of the main peak, it may be the

      
      -isomer. Collect separately.
      
Protocol B: Removal of Non-Polar Intermediates (Resin Adsorption)

Best for: Removing residual methylating agents (e.g., traces of reagents) or side-chain esters.

The Mechanism: Diaion HP-20 (styrene-divinylbenzene resin) adsorbs the cephalosporin core while allowing inorganic salts and very polar degradation products to pass.

  • Loading: Load the aqueous solution of crude sample onto a pre-conditioned HP-20 column.

  • Wash: Flush with 3 Bed Volumes (BV) of deionized water (removes salts/polar reactants).

  • Elution: Step-gradient of Acetone/Water or MeOH/Water (10%, 20%, 30%).

  • Result: Methyl Ceftazidime typically elutes at 20-30% organic solvent , while highly lipophilic side-chain impurities require >50%.

Part 3: Visualization of Workflows

Diagram 1: Purification Decision Matrix

This flowchart guides the user through the purification logic based on impurity profile.

PurificationLogic Start Crude Methyl Ceftazidime Sample Analysis Step 1: Analytical HPLC (C18, pH 4.0) Start->Analysis Decision Identify Major Impurity Analysis->Decision PathA Unreacted Ceftazidime (Early eluting) Decision->PathA Polar Impurity PathB Delta-2 Isomer (Co-eluting/Split peak) Decision->PathB Structural Isomer PathC Reagents/Salts (Void volume) Decision->PathC Small Molecules ActionA Protocol A: Prep HPLC (Gradient Optimization) PathA->ActionA ActionB Strict pH Control (< 6.0) & Shallow Gradient PathB->ActionB ActionC Protocol B: HP-20 Resin (Solid Phase Extraction) PathC->ActionC Final Lyophilization (Freeze Dry) ActionA->Final ActionB->Final ActionC->Final

Caption: Decision matrix for selecting the appropriate purification protocol based on the specific impurity profile identified in the crude sample.

Diagram 2: The Isomerization Trap (Delta-3 to Delta-2)

This diagram illustrates the degradation pathway that must be avoided during purification.

Isomerization Active Methyl Ceftazidime (Delta-3 Active Form) Intermediate Carbanion Intermediate Active->Intermediate Base (pH > 6.5) or Heat Inactive Delta-2 Isomer (Inactive Impurity) Intermediate->Inactive Irreversible Rearrangement Control PREVENTION: Maintain pH 3.0 - 5.5 Temp < 25°C Control->Active

Caption: The irreversible isomerization of Ceftazidime derivatives under basic conditions. Maintaining acidic pH is critical during purification.

Part 4: Frequently Asked Questions (FAQs)

Q: Can I use standard silica gel chromatography for this separation? A: No. Cephalosporins are highly polar and often degrade on bare silica due to its slightly acidic/active surface and the need for polar mobile phases that dissolve silica. Reverse-phase (C18) or HP-20 resin is required.

Q: Why does my product turn yellow during lyophilization? A: Yellowing indicates hydrolysis of the


-lactam ring, often caused by residual moisture or basicity.
  • Fix: Ensure the collected HPLC fractions are frozen immediately. Do not leave them in liquid state at room temperature. Use a volatile buffer (Ammonium Acetate) and ensure the final pH of the fraction is ~4.5 before freeze-drying.

Q: How do I remove the Ammonium Acetate buffer after HPLC? A: Ammonium acetate is volatile. It will sublime during the lyophilization process. However, if you used a high concentration (>50mM), you may need a secondary "desalting" pass using Protocol B (HP-20 resin) with a water wash before the final methanol elution.

References

  • BenchChem. (2025).[5] Significance of delta-2-Ceftazidime as a Pharmaceutical Impurity: A Technical Guide. Retrieved from 6

  • Journal of Food and Drug Analysis. (2008). Identification, synthesis and spectral characterization of a potential impurity of ceftazidime. Retrieved from 7

  • National Institutes of Health (NIH). (2008). Determination of ceftazidime and impurities using high performance liquid chromatography.[1][2][3][4][5][7][8] Retrieved from 2[3]

  • Antimicrobial Agents and Chemotherapy. (1995).[3] Stability and Compatibility of Ceftazidime Administered by Continuous Infusion.[3][9] Retrieved from 3

  • TSI Journals. (2010). Identification, Structural Elucidation and Validation of HPLC Method for the Determination of New Impurities in Ceftazidime Drug Substance. Retrieved from 1

Sources

Advanced Chromatographic Control: Methyl Ceftazidime Analysis & Baseline Stabilization

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: Technical Support Center / Troubleshooting Guide Target Audience: Analytical Chemists, QC Specialists, and Drug Development Scientists Subject: High-Performance Liquid Chromatography (HPLC) of Ceftazidime and its Methyl Ester Impurity

Executive Summary: The Dual Challenge

Analyzing Methyl Ceftazidime (the methyl ester derivative of Ceftazidime) presents a unique "double drift" challenge in chromatography:

  • Optical Baseline Drift: Caused by refractive index (RI) and UV absorbance mismatches during gradient elution, commonly obscuring low-level impurities.

  • Chemical "Drift" (Artifact Formation): Ceftazidime is chemically unstable in methanol. Using methanol as a diluent or mobile phase component can induce in-situ esterification, causing the "Methyl Ceftazidime" peak to grow (drift upwards) over time, leading to false OOS (Out of Specification) results.

This guide provides the protocols to stabilize both your chromatogram’s baseline and your sample’s integrity.

Diagnostic Workflow: Identifying the Source of Drift

Before adjusting parameters, use this logic flow to distinguish between hardware/method issues and chemical instability.

BaselineTroubleshooting Start START: Observe Drift TypeCheck Is the drift Optical (Baseline slope) or Quantitative (Peak Area change)? Start->TypeCheck Optical Optical Drift (Rising/Falling Baseline) TypeCheck->Optical Sloping Baseline Chemical Quantitative Drift (Methyl Ceftazidime Peak Growing) TypeCheck->Chemical Changing Impurity Area BlankRun Run Blank Gradient (No Injection) Optical->BlankRun DriftPersists Drift Persists in Blank? BlankRun->DriftPersists SolventMismatch Cause: UV Absorbance Mismatch (Mobile Phase A vs B) DriftPersists->SolventMismatch Yes DirtyColumn Cause: Column Contamination or Late Eluters DriftPersists->DirtyColumn No (Peaks appear) DiluentCheck Check Diluent Composition Chemical->DiluentCheck MeOH_Present Contains Methanol? DiluentCheck->MeOH_Present Artifact Cause: In-situ Esterification (Artifact Formation) MeOH_Present->Artifact Yes Stability Cause: Thermal Degradation MeOH_Present->Stability No

Figure 1: Decision matrix for isolating the root cause of baseline and impurity drift in Ceftazidime analysis.

Technical Modules: Troubleshooting & Protocols
Module A: Optical Baseline Drift (Gradient Issues)

Issue: The baseline rises or falls significantly during the gradient ramp, interfering with the integration of the Methyl Ceftazidime peak (typically eluting after the main API peak).

The Mechanism: Ceftazidime methods often use Phosphate Buffer (Mobile Phase A) and Acetonitrile (Mobile Phase B) .

  • At low wavelengths (e.g., 254 nm), phosphate buffer is transparent.

  • If Methanol is used as a modifier, or if the organic phase has different absorbance characteristics, the detector registers the changing solvent composition as a rising baseline.

Corrective Protocol: The "Balanced Absorbance" Method

StepActionTechnical Rationale
1 Wavelength Verification Ensure detection is set to 254 nm or 255 nm . Avoid 210-220 nm where solvent cut-off noise is dominant for this analysis.
2 Mobile Phase Doping If the baseline drops during the gradient (Organic absorbs less than Aqueous), add 20 µL of Acetone per Liter to the organic phase. Note: Only necessary if using UV-transparent organics like pure Acetonitrile at very low wavelengths.
3 Reference Subtraction Enable "Reference Wavelength" (e.g., 360 nm) if using a DAD/PDA, provided Ceftazidime does not absorb there. This mathematically flattens the baseline.
4 Ghost Injection Perform a blank injection (mobile phase only) and use the software's "Subtract Blank" feature. This is the most reliable method for removing systematic gradient drift.
Module B: Chemical Drift (The Methyl Ester Artifact)

Issue: The "Methyl Ceftazidime" impurity peak area increases with every injection from the same vial.

The Mechanism: Ceftazidime contains carboxylic acid groups. In the presence of Methanol (MeOH) and acidic conditions (common in HPLC buffers), it undergoes esterification to form Methyl Ceftazidime.

  • Reaction:

    
    
    
  • Result: The "impurity" is actually being created inside the HPLC vial.

Corrective Protocol: Solvent Swap System

  • Eliminate Methanol from Diluent:

    • STOP: Do not use Methanol/Water mixtures for sample preparation.

    • START: Use Mobile Phase A (Phosphate Buffer) or Water:Acetonitrile (90:10) as the diluent.

    • Validation: Prepare a fresh standard in MeOH and one in Buffer. Inject immediately and again after 4 hours. The MeOH sample will show significant growth of the methyl ester peak.

  • Temperature Control:

    • Maintain the autosampler temperature at 4°C . Ceftazidime degradation (opening of the beta-lactam ring) is temperature-dependent.

Optimized Experimental Method (Self-Validating)

Use this consensus method derived from literature to minimize both baseline drift and artifact formation.

Chromatographic Conditions:

  • Column: C18 (L1 packing), 250 mm × 4.6 mm, 5 µm (e.g., Hypersil BDS or equivalent).[1]

  • Flow Rate: 1.0 - 1.3 mL/min.

  • Temperature: Column @ 30°C; Autosampler @ 4°C.

  • Detection: UV @ 254 nm.[2][3][4]

Mobile Phase Composition:

ComponentCompositionFunction
Buffer (Solvent A) 10-50 mM Ammonium Phosphate or Phosphate Buffer (pH 3.9 - 4.0)Controls ionization; pH 3.9 ensures stability.
Organic (Solvent B) 100% Acetonitrile (HPLC Grade)Avoid Methanol to prevent esterification.

Gradient Program:

Time (min)% Buffer (A)% Acetonitrile (B)Event
0.0955Equilibration
5.0955Isocratic hold for polar impurities
25.03070Ramp to elute Methyl Ceftazidime
30.03070Wash
31.0955Re-equilibration
Frequently Asked Questions (FAQ)

Q1: My baseline drifts upward at the end of the run. Is this Methyl Ceftazidime? A: Unlikely. Methyl Ceftazidime typically elutes as a discrete peak. A broad, rising baseline at the end of a gradient is usually "gradient rise" caused by the changing refractive index or UV absorbance of the organic modifier. If the rise is sharp, it may be "carryover" of highly non-polar contaminants from previous runs. Run a blank to verify.

Q2: Can I use TFA (Trifluoroacetic Acid) to improve peak shape? A: Use caution. While TFA sharpens peaks, it absorbs strongly at low UV wavelengths (<220 nm) and forms ion pairs that can be difficult to wash off the column, leading to significant baseline drift and "memory effects." Phosphate buffer (pH 3.9) is preferred for Ceftazidime to minimize drift at 254 nm.

Q3: Why does the Methyl Ceftazidime peak appear even when I don't use Methanol? A: Check your synthesis route. If Methanol was used in the manufacturing process (crystallization or washing), the methyl ester might be a genuine process impurity. However, if it grows over time in the vial, your diluent or mobile phase is reactive. Ensure your acetonitrile is not contaminated with alcohols.

References
  • Journal of Food and Drug Analysis. (2026). Identification, synthesis and spectral characterization of a potential impurity of ceftazidime. Retrieved from [Link]

  • Separation Science. (2024).[5] Why Your HPLC Baseline Drifts—And How to Stop It. Retrieved from [Link]

  • LCGC International. (2023). Gradient Elution, Part V: Baseline Drift Problems. Retrieved from [Link]

  • TSI Journals. (2010). Identification, Structural Elucidation and Validation of HPLC Method for the Determination of New Impurities in Ceftazidime Drug Substance. Retrieved from [Link]

Sources

Technical Support Center: Methyl Ceftazidime Stability Optimization

Author: BenchChem Technical Support Team. Date: March 2026

The following technical support guide is designed for pharmaceutical scientists and analytical chemists working with Methyl Ceftazidime (often classified as Impurity H in pharmacopeial contexts or used as a prodrug intermediate).

Welcome to the Stability Optimization Hub

You are likely here because your Methyl Ceftazidime standards are degrading during HPLC runs, or your formulation prototypes are showing rapid potency loss. Methyl Ceftazidime shares the fragile


-lactam core of its parent, Ceftazidime, but introduces a methyl ester moiety that alters its solubility and degradation kinetics.

This guide synthesizes kinetic data to help you navigate the "Stability Window"—the narrow pH range where hydrolysis is minimized.

Module 1: The Stability Landscape (FAQ)
Q1: What is the absolute optimal pH for Methyl Ceftazidime?

Answer: The "Goldilocks" range is pH 4.5 to 6.0 .

The Scientific Logic: Like most cephalosporins, Methyl Ceftazidime exhibits a U-shaped pH-rate profile.

  • pH < 4.0 (Acidic): The rate of acid-catalyzed hydrolysis increases. Furthermore, for the methyl ester derivative, low pH can catalyze the hydrolysis of the ester group itself, reverting the molecule back to Ceftazidime (parent drug).

  • pH > 6.5 (Basic): This is the danger zone. Hydroxide ions (

    
    ) act as potent nucleophiles, attacking the carbonyl carbon of the 
    
    
    
    -lactam ring. This reaction is irreversible and rapid. A shift from pH 7.0 to pH 8.0 can increase the degradation rate by 10-fold.
  • The Sweet Spot (pH 4.5–6.0): Here, specific acid/base catalysis is at its minimum.

Q2: I adjusted my buffer to pH 6.0, but I still see degradation. Why?

Answer: You are likely witnessing General Acid-Base Catalysis .

The Mechanism: It is not just the pH (concentration of


) that matters, but the buffer species itself.
  • Phosphate Buffers: Phosphate anions can act as general bases, catalyzing the opening of the

    
    -lactam ring even at neutral pH. High concentrations (>50 mM) of phosphate are detrimental.
    
  • The Fix: Switch to Acetate or Citrate buffers if working within the pH 4.5–5.5 range. If phosphate is required (e.g., for HPLC resolution), keep the concentration below 20 mM .

Q3: How does "Methyl" Ceftazidime differ from Ceftazidime regarding solubility?

Answer: The methylation (typically at the oxime carboxyl group) removes a negative charge, disrupting the zwitterionic character that causes Ceftazidime to precipitate at pH ~4.0 (its isoelectric point).

  • Implication: Methyl Ceftazidime is generally more soluble in organic solvents (MeOH/ACN) and less prone to isoelectric precipitation than the parent, but it gains susceptibility to ester hydrolysis .

Module 2: Visualizing the Degradation Pathways

Understanding how the molecule breaks down helps you select the right inhibitors and conditions.

G Start Methyl Ceftazidime (Intact Molecule) Condition_Acid Acidic Conditions (pH < 4.0) Start->Condition_Acid Condition_Base Basic Conditions (pH > 7.0) Start->Condition_Base Path_Ester Ester Hydrolysis Condition_Acid->Path_Ester Catalyzed by H+ Prod_Pyridine Degradant C: Pyridine Release (C-3 Elimination) Condition_Acid->Prod_Pyridine Side Chain Instability Path_Ring Nucleophilic Attack on Beta-Lactam Condition_Base->Path_Ring Catalyzed by OH- Prod_Parent Degradant A: Ceftazidime (Parent) (Loss of Methyl Group) Path_Ester->Prod_Parent Prod_Open Degradant B: Hydrolyzed Beta-Lactam (Ring Open / Inactive) Path_Ring->Prod_Open

Caption: Figure 1. Divergent degradation pathways of Methyl Ceftazidime based on pH environment.

Module 3: Experimental Protocols
Protocol A: Preparation of Stable Stock Solutions

Use this protocol for preparing analytical standards or reaction intermediates.

ParameterSpecificationRationale
Solvent System 10% DMSO or Acetonitrile in WaterMethyl Ceftazidime has lower aqueous solubility than the parent salt.
Buffer Choice 10 mM Acetate BufferMinimizes general base catalysis observed with phosphates.
Target pH 5.5 ± 0.2 The apex of the stability curve.
Temperature 4°C (Ice Bath)Reaction rates follow Arrhenius kinetics; keep it cold!

Step-by-Step:

  • Buffer Prep: Dissolve Sodium Acetate Trihydrate in HPLC-grade water to reach 10 mM. Adjust pH to 5.5 using dilute Acetic Acid (do not use HCl, as strong acids create local hot-spots of degradation).

  • Solubilization: Dissolve Methyl Ceftazidime powder in a minimal volume of DMSO (e.g., 1 mg in 100 µL).

  • Dilution: Immediately dilute to volume with the chilled Acetate Buffer.

  • Storage: Analyze immediately. If storage is necessary, flash freeze at -80°C. Do not store at -20°C (eutectic formation during slow freezing can concentrate salts and shift pH, accelerating degradation).

Protocol B: HPLC Method Considerations

If your peaks are splitting or tailing, pH instability on the column might be the cause.

  • Mobile Phase A: 20 mM Ammonium Acetate (pH 5.5).

  • Mobile Phase B: Acetonitrile.

  • Column Temp: Maintain at 20°C - 25°C . Avoid 40°C+ as it accelerates on-column hydrolysis during the run.

  • Autosampler: Must be set to 4°C .

Module 4: Troubleshooting Matrix (Quick Reference)
SymptomProbable CauseCorrective Action
New peak appearing at RRT ~0.9 (Parent Drug) pH is too low (< 4.0), causing ester hydrolysis.Adjust sample diluent pH to 5.5 using Acetate buffer.
Loss of area + Rise in solvent front baseline pH is too high (> 7.0), causing

-lactam ring opening.
Check pH of the final solution (API + Diluent). Ensure glass vials are not leaching alkali.
Rapid degradation in Phosphate Buffer Buffer Catalysis.Switch to Acetate or Citrate. If Phosphate is mandatory, lower conc. to <10 mM.
Precipitation in aqueous diluent Hydrophobicity of methyl ester.Increase organic modifier (ACN/MeOH) in diluent to >10%.
References
  • Siwek, J., & Zajac, M. (1995).[1] Kinetics of hydrolysis of ceftazidime in aqueous solutions. Acta Poloniae Pharmaceutica, 52(1), 21-30.[1]

  • Moreno, A. H., & Salgado, H. R. N. (2012).[2] Stability Study and Degradation Kinetics of Ceftazidime in Pharmaceutical Preparations. Advances in Analytical Chemistry, 2(1), 1-5.

  • Vesga, O., et al. (1994). Stability and Compatibility of Ceftazidime Administered by Continuous Infusion to Intensive Care Patients. Antimicrobial Agents and Chemotherapy, 38(11), 2544–2548.

  • Wang, D., et al. (2019). In silico ADME and Toxicity Prediction of Ceftazidime and Its Impurities. RSC Advances (Discusses Impurity H/Methyl ester stability).

  • Connors, K. A., Amidon, G. L., & Stella, V. J. (1986). Chemical Stability of Pharmaceuticals: A Handbook for Pharmacists.

Sources

Validation & Comparative

A Senior Application Scientist's Guide to Cross-Validation of HPLC vs. UPLC Methods for Ceftazidime Analysis

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Ceftazidime is a third-generation cephalosporin antibiotic, distinguished by its broad-spectrum activity against Gram-negative bacteria, including the opportunistic pathogen Pseudomonas aeruginosa.[1][2][3] Its crucial role in treating severe infections necessitates robust and reliable analytical methods to ensure potency, purity, and stability in pharmaceutical formulations.[2] For decades, High-Performance Liquid Chromatography (HPLC) has been the gold standard for this purpose.[2] However, the advent of Ultra-Performance Liquid Chromatography (UPLC) presents significant opportunities for enhanced analytical efficiency.[4][5]

This guide provides an in-depth, objective comparison of HPLC and UPLC methods for the analysis of ceftazidime. As a Senior Application Scientist, my objective is not merely to present two protocols but to dissect the causality behind the experimental choices, provide a framework for validating and transferring methods, and offer field-proven insights for researchers, scientists, and drug development professionals. We will explore the fundamental differences between these technologies, present comparative experimental data, and detail the necessary steps for a successful cross-validation, ensuring data integrity and regulatory compliance.

A Note on Terminology: This guide focuses on the analysis of the active pharmaceutical ingredient, Ceftazidime. The term "Methyl Ceftazidime" is not a standard nomenclature for a common derivative or prodrug in publicly available scientific literature. Therefore, all methods and discussions herein pertain to Ceftazidime.

Part 1: Foundational Principles: A Tale of Two Technologies

At its core, liquid chromatography separates components of a mixture based on their differential interactions with a stationary phase (a packed column) and a liquid mobile phase.[6] The primary distinction between HPLC and UPLC lies in the particle size of the stationary phase packing material, a change that has profound implications for pressure, speed, and separation efficiency.[4][6]

High-Performance Liquid Chromatography (HPLC) has long been the workhorse of analytical laboratories. It typically employs columns packed with particles of 3 to 5 µm in diameter and operates at pressures up to 6,000 psi.[6] This established technology is known for its robustness and versatility.[4]

Ultra-Performance Liquid Chromatography (UPLC) represents a significant evolution, utilizing columns with sub-2 µm particles. To drive the mobile phase through this more resistant packing, UPLC systems operate at much higher pressures, often up to 15,000 psi.[7] This fundamental shift, governed by the principles of the Van Deemter equation, leads to a dramatic increase in resolution, sensitivity, and speed.[8] The smaller particles provide a greater surface area, enhancing the efficiency of mass transfer and resulting in sharper, narrower peaks.[9][8]

G cluster_0 HPLC cluster_1 UPLC cluster_2 HPLC_particle Larger Particles (3-5 µm) HPLC_pressure Lower Pressure (~40 MPa) HPLC_particle->HPLC_pressure HPLC_peak Broader Peak HPLC_pressure->HPLC_peak HPLC_time Longer Run Time HPLC_peak->HPLC_time UPLC_particle Smaller Particles (<2 µm) UPLC_pressure Higher Pressure (~100 MPa) UPLC_particle->UPLC_pressure UPLC_peak Sharper Peak UPLC_pressure->UPLC_peak UPLC_time Shorter Run Time UPLC_peak->UPLC_time key_concept Key Difference: Particle Size & Pressure

Caption: Fundamental differences between HPLC and UPLC systems.

Part 2: Performance Metrics: HPLC vs. UPLC for Ceftazidime

The theoretical advantages of UPLC translate into tangible performance gains for ceftazidime analysis. By synthesizing data from established and validated methods, we can construct a direct comparison.[10][11][12][13]

ParameterTypical HPLC MethodTypical UPLC MethodAdvantage
Column C18, 250 x 4.6 mm, 5 µmHSS T3, 50 x 2.1 mm, 1.8 µmUPLC
Mobile Phase Acetonitrile:Phosphate/Acetate BufferAcetonitrile:Water w/ 0.1% TFAMethod Dependent
Flow Rate 0.7 - 2.0 mL/min[2][10]0.5 mL/min[11]UPLC
Run Time ~15-20 minutes[6]~3-5 minutes[6][11]UPLC
Retention Time (Ceftazidime) ~4.5 minutes[10][12]~1.5 - 2.5 minutesUPLC
System Pressure ~1,500 - 3,000 psi~8,000 - 12,000 psi-
Resolution GoodExcellent[14]UPLC
Sensitivity (LOQ) ~0.227 µg/mL[10]~0.5 µg/mL (DBS)[11] / 0.97 µg/mL[13]Method Dependent
Solvent Consumption HighLow[4][5]UPLC

Expertise & Experience: The choice of a C18 column is standard for moderately polar analytes like ceftazidime. The UPLC method's use of a High Strength Silica (HSS) T3 column is specifically designed to handle the high pressures and provide excellent retention for polar compounds under aqueous conditions.[11] The significantly shorter run time in UPLC not only increases throughput by a factor of 3 to 5 but also drastically reduces solvent consumption, leading to greener and more cost-effective analysis.[5][8]

Part 3: Detailed Experimental Protocols

Trustworthiness in analytical science is built on reproducible, detailed methodologies. The following protocols are representative of validated methods for ceftazidime analysis.

Protocol 1: Validated HPLC Method for Ceftazidime Assay

This protocol is synthesized from established methods for the quantification of ceftazidime.[10][12][15]

1. Reagents and Materials:

  • Ceftazidime Reference Standard

  • Acetonitrile (HPLC Grade)

  • Acetic Acid (Glacial)

  • Water (HPLC Grade)

  • 0.45 µm Syringe Filters

2. Equipment:

  • HPLC system with UV Detector

  • Analytical Balance

  • Volumetric flasks, pipettes

  • Sonicator

3. Preparation of Solutions:

  • Mobile Phase: Prepare a 75:25 (v/v) mixture of Acetonitrile and 0.1% Acetic Acid solution in water.[10][12] Filter through a 0.45 µm membrane filter and degas for 15 minutes in a sonicator. The acidic mobile phase ensures the carboxyl groups on ceftazidime are protonated, leading to consistent retention on a reverse-phase column.

  • Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of Ceftazidime Reference Standard and transfer to a 100 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase.

  • Sample Solution (100 µg/mL): Prepare the sample (e.g., from a reconstituted vial) to achieve a final theoretical concentration of 100 µg/mL of ceftazidime using the mobile phase as the diluent.

4. Chromatographic Conditions:

  • Column: C18, 250 x 4.6 mm, 5 µm particle size

  • Flow Rate: 0.7 mL/min[10][12]

  • Injection Volume: 20 µL

  • Detection Wavelength: 254 nm[2]

  • Column Temperature: Ambient

5. System Suitability:

  • Perform five replicate injections of the standard solution.

  • Acceptance Criteria: The relative standard deviation (%RSD) for the peak area should be ≤ 2.0%. The tailing factor should be ≤ 2.0.[10]

Protocol 2: Validated UPLC Method for Ceftazidime Assay

This protocol is based on modern, rapid UPLC methodologies.[11][13]

1. Reagents and Materials:

  • Ceftazidime Reference Standard

  • Acetonitrile (UPLC/MS Grade)

  • Trifluoroacetic Acid (TFA)

  • Water (UPLC/MS Grade)

  • 0.2 µm Syringe Filters

2. Equipment:

  • UPLC system with a Photodiode Array (PDA) or UV Detector

  • Analytical Balance

  • Volumetric flasks, pipettes

3. Preparation of Solutions:

  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.

  • Mobile Phase B: Acetonitrile.

  • Standard and Sample Solutions: Prepare as in the HPLC protocol, using Mobile Phase A as the diluent. TFA acts as an ion-pairing agent, improving peak shape for basic compounds like ceftazidime.

4. Chromatographic Conditions:

  • Column: Acquity UPLC HSS T3, 50 x 2.1 mm, 1.8 µm[11]

  • Flow Rate: 0.5 mL/min[11]

  • Injection Volume: 5 µL

  • Detection Wavelength: 259 nm[11]

  • Column Temperature: 40 °C

  • Gradient Program: A linear gradient may be used for complex samples, but an isocratic run (e.g., 95% A, 5% B) is often sufficient for assaying the main peak. For this example, an isocratic method is described.

5. System Suitability:

  • Perform five replicate injections of the standard solution.

  • Acceptance Criteria: %RSD for peak area and retention time should be ≤ 2.0%.

Protocol 3: Forced Degradation Study for Stability-Indicating Method Validation

A critical component of pharmaceutical analysis is ensuring the method can separate the intact drug from its degradation products.[1] This protocol is essential for validating either the HPLC or UPLC method as "stability-indicating."

1. Stress Conditions:

  • Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M HCl. Keep at room temperature for 8 hours, then neutralize.[1]

  • Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M NaOH. Keep at room temperature for 8 hours, then neutralize.[1]

  • Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours.[1][16]

  • Thermal Degradation: Expose solid ceftazidime powder to 105°C in a hot air oven for 24 hours.[1]

  • Photolytic Degradation: Expose solid ceftazidime powder to UV light (254 nm) for 24 hours.[1][17]

2. Analysis:

  • After exposure, prepare each stressed sample in the mobile phase to the target concentration.

  • Inject the stressed samples and a non-stressed control sample into the chromatographic system.

  • Evaluation: The method is considered stability-indicating if the degradation product peaks are well-resolved from the main ceftazidime peak (Resolution > 2) and the peak purity of ceftazidime passes the evaluation criteria (e.g., using a PDA detector).

Part 4: The Cross-Validation Framework

When replacing an established analytical method (HPLC) with a new one (UPLC), a cross-validation study is required to demonstrate that the new method provides comparable, if not superior, results.[18][19] This is a non-negotiable step for maintaining data integrity within a regulated environment.[20][21]

Objective: To demonstrate the equivalency of data obtained from the UPLC method (Test Method) and the HPLC method (Reference Method).

Key Validation Parameters for Comparison: The validation of the new UPLC method should be performed according to ICH Q2(R2) guidelines, followed by the cross-validation study.[22][23][24]

  • Specificity: Ensure both methods are selective for ceftazidime and can resolve it from potential impurities and degradation products. The forced degradation study is key here.

  • Accuracy: Analyze samples at different concentration levels (e.g., 80%, 100%, 120% of the nominal concentration) with both methods. The percentage recovery should be compared.

  • Precision (Repeatability & Intermediate Precision): Assess the precision of both methods by analyzing multiple preparations of a homogenous sample. The %RSD values should be compared.

  • Linearity & Range: Establish the linear range for both methods and compare the correlation coefficients (r²).

G start Start: Method Transfer (HPLC to UPLC) validate_uplc Full Validation of UPLC Method (as per ICH Q2) start->validate_uplc define_samples Define Sample Set: - 3 Batches - Low, Medium, High Conc. validate_uplc->define_samples analyze_hplc Analyze Samples with Validated HPLC Method (Reference) define_samples->analyze_hplc analyze_uplc Analyze Samples with Validated UPLC Method (Test) define_samples->analyze_uplc compare_data Compare Results: Accuracy, Precision, Specificity analyze_hplc->compare_data analyze_uplc->compare_data criteria_met Acceptance Criteria Met? compare_data->criteria_met pass Cross-Validation Successful. Implement UPLC Method. criteria_met->pass Yes fail Investigation Required: - Review UPLC Method - Check System Suitability - Re-evaluate Parameters criteria_met->fail No fail->validate_uplc Re-validate

Caption: Workflow for cross-validation of analytical methods.

Acceptance Criteria for Cross-Validation: While specific limits may be product-dependent, a common industry practice, guided by regulatory expectations, is to demonstrate that the results are statistically equivalent.[18][19]

ParameterAcceptance Criterion
Accuracy The mean % recovery from the UPLC method should be within ±2.0% of the HPLC method result.
Precision The %RSD for a set of replicate measurements should be comparable (e.g., both <2.0%).
Individual Results For a set of the same samples analyzed by both methods, the difference between the results should not exceed a predefined limit (e.g., ±3.0%).

Part 5: Synthesis and Recommendations

The transition from HPLC to UPLC for ceftazidime analysis is not merely a technological upgrade; it is a strategic decision with significant implications for laboratory workflow, cost, and data quality.

HPLC remains a robust and reliable choice for:

  • Laboratories with established, validated methods where throughput is not the primary driver.[6]

  • Quality control environments where the cost of new instrumentation and extensive re-validation is a significant barrier.[25]

  • Analyses of simpler sample matrices where the ultra-high resolution of UPLC is not required.[9]

UPLC is the superior choice for:

  • High-throughput environments, such as in-process control or large-scale stability studies, where speed is critical.[4][7]

  • Analysis of complex mixtures where enhanced resolution is needed to separate closely eluting impurities from the main ceftazidime peak.[9]

  • Laboratories focused on "green chemistry" and cost reduction through significantly lower solvent consumption.[4][5]

Authoritative Grounding & Final Recommendation: The decision to migrate from HPLC to UPLC must be grounded in a thorough understanding of the analytical needs and a commitment to a rigorous cross-validation process as outlined by regulatory bodies like the FDA and guided by ICH principles.[19][20][22] The gains in efficiency, speed, and resolution offered by UPLC are substantial and often justify the initial investment.[8][14] For any modern laboratory involved in drug development or high-volume quality control of ceftazidime, adopting a UPLC method is a forward-looking step that enhances productivity and data quality. The key to a successful transition lies not in the technology itself, but in the meticulous execution of the validation and cross-validation protocols that underpin scientific integrity.

References

  • UPLC vs HPLC: what is the difference? - Alispharm. (2023, October 11). Alispharm. [Link]

  • HPLC and UPLC: Key Differences, Advantages, and Applications in Pharmaceutical Analysis. (2026, February 13). WebofPharma. [Link]

  • HPLC vs UHPLC: Key Differences & Applications. (2025, April 1). Phenomenex. [Link]

  • Developing a Validated HPLC Method for Quantification of Ceftazidime Employing Analytical Quality by Design and Monte Carlo Simulations. (2021, June 12). PubMed. [Link]

  • HPLC vs UPLC: Key Differences in Pharma. Scribd. [Link]

  • VALIDATED ANALYTICAL APPROACHES FOR THE DETERMINATION OF CEFTAZIDIME IN BULK AND FORMULATED PRODUCTS. (2025, May 5). IJNRD.org. [Link]

  • Prospects of UPLC in Pharmaceutical Analysis over HPLC. (2022, July 7). ResearchGate. [Link]

  • Development and validation of a UPLC-PDA method for quantifying ceftazidime in dried blood spots. PlumX. [Link]

  • Method Transfer, Partial Validation, and Cross Validation: Recommendations for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team. (2014, September 5). PMC. [Link]

  • Essential FDA Guidelines for Bioanalytical Method Validation. (2025, December 26). ResolveMass. [Link]

  • Stability Study and Degradation Kinetics of Ceftazidime in Pharmaceutical Preparations. Journal of Applied Pharmaceutical Science. [Link]

  • ICH Q2 (R2) Validation of Analytical Procedures. MasterControl. [Link]

  • ICH Guidelines for Analytical Method Validation Explained. (2025, July 22). AMSbiopharma. [Link]

  • Compared with common analyticl HPLC, what is the advantage of UPLC? uHPLCs. [Link]

  • Stability indicating analytical method development and validation for estimation of Ceftazidime and Avibactam in bulk and pharmaceutical dosage form using RP-HPLC. Slideshare. [Link]

  • a validated stability indicating rp-hplc method for simultaneous determination of tobramycin and ceftazidime in pharmaceutical formulations. International Journal of Pharmacy. [Link]

  • (PDF) Developing a Validated HPLC Method for Quantification of Ceftazidime Employing Analytical Quality by Design and Monte Carlo Simulations. (2021, February 2). ResearchGate. [Link]

  • HPLC vs UPLC: Resolution and Throughput Compared. (2025, September 19). Patsnap Eureka. [Link]

  • Validated Chromatographic Method for the Estimation of Ceftazidime and Tazobactam in Pure and Tablet Dosage Form. Der Pharma Chemica. [Link]

  • (PDF) A Review on Comparative study of HPLC and UPLC. Academia.edu. [Link]

  • Validation of Analytical Procedures Q2(R2). (2023, November 30). ICH. [Link]

  • Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. (2025, July 2). YouTube. [Link]

  • Stability and Compatibility of Ceftazidime Administered by Continuous Infusion to Intensive Care Patients. PMC. [Link]

  • Development and validation of an UPLC–MS/MS assay for the simultaneous quantification of seven commonly used antibiotics in human plasma and its application in therapeutic drug monitoring. (2024, February 28). PMC. [Link]

  • FDA Guidance on analytical procedures and methods validation published. (2015, July 30). ECA Academy. [Link]

  • Analytical methods validation as per ich & usp. Slideshare. [Link]

  • Simultaneous determination of ceftazidime and avibactam in patients by isocratic ion-pair liquid chromatography with. (2025, March 11). PubMed. [Link]

  • Ceftazidime. PubChem. [Link]

  • UPLC-MS/MS and Dushman reaction based spectrophotometric method for determination of Ceftazidime, an antibiotic, in medicinal formulation. SciELO. [Link]

  • STABILITY OF CEFTAZIDIME IN 1% AND 5% BUFFERED EYE DROPS DETERMINED WITH HPLC METHOD. Acta Poloniae Pharmaceutica. [Link]

  • Ceftazidime. Wikipedia. [Link]

  • (PDF) FDA Signals a New Approach for Analytical Method Validation. ResearchGate. [Link]

  • Q2(R2) Validation of Analytical Procedures. Food and Drug Administration. [Link]

  • Chemical structure of Ceftazidime. ResearchGate. [Link]

  • Ceftazidime for Injection, USP. (2022, February 17). Fresenius Kabi. [Link]

  • Global Health: Antimicrobial Resistance: Ceftazidime. PDB-101. [Link]

Sources

A Comparative Guide to Establishing the Limit of Detection for Methyl Ceftazidime

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of pharmaceutical quality control, the diligent monitoring of impurities is paramount to ensuring the safety and efficacy of drug substances. Ceftazidime, a third-generation cephalosporin antibiotic, is no exception.[1][2] During its synthesis and storage, various related substances can emerge, one of which is the methyl ester of ceftazidime, or Methyl ceftazidime.[2] The presence of such impurities, even at trace levels, can have significant implications for product quality. Therefore, establishing a reliable and sensitive limit of detection (LOD) for Methyl ceftazidime is a critical aspect of analytical method validation.

This guide provides an in-depth comparison of methodologies for determining the LOD of Methyl ceftazidime, grounded in scientific principles and regulatory expectations. We will explore the nuances of experimental design, data interpretation, and the rationale behind selecting the most appropriate approach for your laboratory's needs.

Understanding the Limit of Detection (LOD)

The LOD of an analytical procedure is the lowest concentration of an analyte in a sample that can be detected, but not necessarily quantified as an exact value.[3][4][5] It is a fundamental parameter in the validation of methods for impurity testing.[6][7][8] The International Council for Harmonisation (ICH) guideline Q2(R1) outlines several common approaches for determining the LOD, which we will compare in the context of Methyl ceftazidime analysis.[6][9]

Comparative Analysis of LOD Determination Methods

The choice of method for establishing the LOD depends on the nature of the analytical technique and the characteristics of the data obtained. For chromatographic methods like High-Performance Liquid Chromatography (HPLC), which are commonly employed for the analysis of ceftazidime and its impurities, the following approaches are most relevant.[1][3][10]

MethodPrincipleAdvantagesDisadvantagesBest Suited For
Visual Evaluation Analysis of samples with known concentrations of analyte to establish the minimum level at which the analyte can be reliably detected by visual inspection of the chromatogram.[6][11][12]Simple and direct.Highly subjective and operator-dependent.[13] Lacks statistical rigor.Non-instrumental methods or as a preliminary estimation for instrumental methods.[12]
Signal-to-Noise (S/N) Ratio Comparison of the signal from a sample with a known low concentration of the analyte to the background noise of the system.[6][12] A signal-to-noise ratio of 3:1 is generally accepted for estimating the LOD.[5][6][12][14]More objective than visual evaluation. Widely accepted by regulatory bodies.[5]The calculation of noise can be inconsistent between different software and analysts.[15] Only applicable to methods with baseline noise.[6][12]Chromatographic and spectroscopic methods where baseline noise is observable.[5][12]
Based on the Standard Deviation of the Response and the Slope of the Calibration Curve The LOD is calculated using the formula: LOD = 3.3 * (σ/S), where σ is the standard deviation of the response and S is the slope of the calibration curve.[6][16][17]Statistically robust and objective.[18]Requires a well-defined linear calibration curve at low concentrations.[17] The accuracy of the LOD is highly dependent on the quality of the calibration curve.Methods that exhibit a linear relationship between concentration and response in the low concentration range.

Expert Insight: While the visual evaluation method is the simplest, its inherent subjectivity makes it less defensible in a regulatory environment. The signal-to-noise ratio approach is a significant improvement and is widely used. However, for the highest degree of statistical confidence and objectivity, the method based on the standard deviation of the response and the slope of the calibration curve is often preferred, provided a reliable calibration curve can be generated at the expected LOD levels.

Recommended Experimental Workflow for LOD Determination

The following workflow outlines a robust approach to establishing the LOD for Methyl ceftazidime using HPLC, integrating the strengths of the signal-to-noise and calibration curve methods for a comprehensive and defensible result.

LOD_Workflow cluster_prep Phase 1: Preparation & System Suitability cluster_sn Phase 2: Signal-to-Noise (S/N) Estimation cluster_cal Phase 3: Calibration Curve Method cluster_confirm Phase 4: Confirmation A Prepare Methyl Ceftazidime Stock and Working Standard Solutions B Develop and Optimize HPLC Method for Ceftazidime and Impurities A->B C Perform System Suitability Testing (SST) B->C D Prepare a Series of Dilutions at Estimated LOD C->D E Inject Blank and Diluted Standards D->E F Calculate S/N Ratio (Target ~3:1) E->F G Prepare Calibration Standards around the S/N Estimated LOD F->G H Inject Standards in Replicate (e.g., n=6) G->H I Construct Calibration Curve (Response vs. Concentration) H->I J Calculate LOD = 3.3 * (σ/S) I->J K Prepare Spiked Samples at the Calculated LOD J->K L Analyze Spiked Samples K->L M Verify Consistent Detection L->M

Caption: Workflow for Establishing the Limit of Detection (LOD).

Detailed Experimental Protocol

This protocol provides a step-by-step methodology for determining the LOD of Methyl ceftazidime using a Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method with UV detection.

Materials and Reagents
  • Methyl ceftazidime reference standard

  • Ceftazidime bulk drug substance

  • Acetonitrile (HPLC grade)

  • Ammonium dihydrogen phosphate (analytical grade)

  • Phosphoric acid (analytical grade)

  • Water (HPLC grade)

  • 0.45 µm membrane filters

Instrumentation
  • HPLC system with a UV detector, autosampler, and column oven.

  • A C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is often suitable for ceftazidime and its impurities.[10]

Chromatographic Conditions (Example)
  • Mobile Phase A: 22.6 g/L aqueous solution of ammonium dihydrogen phosphate, adjusted to pH 3.9 with 10% (v/v) phosphoric acid.[10]

  • Mobile Phase B: Acetonitrile

  • Gradient Elution: A gradient program should be developed to ensure adequate separation of Methyl ceftazidime from ceftazidime and other potential impurities.[1][10]

  • Flow Rate: 1.3 mL/min[10]

  • Column Temperature: 35°C[10]

  • Detection Wavelength: 255 nm[1][10]

  • Injection Volume: 10 µL

Preparation of Solutions
  • Diluent: A mixture of phosphate buffer and acetonitrile (e.g., 95:5 v/v) can be used.[1]

  • Methyl Ceftazidime Stock Solution (e.g., 100 µg/mL): Accurately weigh and dissolve an appropriate amount of Methyl ceftazidime reference standard in the diluent.

  • Working Standard Solutions: Prepare a series of dilutions from the stock solution to cover the expected LOD range.

LOD Determination Procedure

Phase 1: Preliminary Estimation using Signal-to-Noise Ratio

  • Prepare a series of low-concentration solutions of Methyl ceftazidime (e.g., 0.05, 0.1, 0.2, 0.5 µg/mL).

  • Inject a blank solution (diluent) multiple times (e.g., n=6) to determine the baseline noise.

  • Inject each of the low-concentration solutions.

  • Calculate the signal-to-noise ratio for the Methyl ceftazidime peak in each chromatogram. A common approach is to measure the peak height and divide it by the standard deviation of the baseline noise over a defined interval.

  • Identify the concentration that yields a signal-to-noise ratio of approximately 3:1.[5][6][12][14] This will serve as the estimated LOD.

Phase 2: Confirmation and Calculation using the Calibration Curve Method

  • Based on the estimated LOD from the S/N approach, prepare a new set of at least five calibration standards with concentrations spanning this estimated value (e.g., if the estimated LOD is 0.1 µg/mL, prepare standards at 0.05, 0.08, 0.1, 0.12, and 0.15 µg/mL).

  • Inject each calibration standard multiple times (e.g., n=3).

  • Construct a calibration curve by plotting the mean peak area against the concentration of Methyl ceftazidime.

  • Perform a linear regression analysis on the calibration data to obtain the slope (S) and the standard deviation of the y-intercepts (σ) or the residual standard deviation of the regression line.

  • Calculate the LOD using the formula: LOD = 3.3 * (σ / S) .[6][16][17]

Phase 3: Verification

  • Prepare a new solution of Methyl ceftazidime at the calculated LOD concentration.

  • Inject this solution multiple times (e.g., n=6) to confirm that the peak is reliably detected in all injections.

Data Presentation and Interpretation

The results of the LOD determination should be presented clearly and concisely.

Table 1: Signal-to-Noise Ratio Data

Concentration (µg/mL)Mean Peak HeightBaseline Noise (SD)Signal-to-Noise Ratio
0.0515004503.3
0.131004506.9
0.2620045013.8

Hypothetical data for illustrative purposes.

Table 2: Calibration Curve Data for LOD Calculation

Concentration (µg/mL)Replicate 1 (Peak Area)Replicate 2 (Peak Area)Replicate 3 (Peak Area)Mean Peak Area
0.0512500126501240012517
0.0820100203002005020150
0.1025000252502490025050
0.1230100303502995030133
0.1537500378003740037567

Hypothetical data for illustrative purposes.

Linear Regression Output:

  • Slope (S): 250,000

  • Standard Deviation of the Y-intercept (σ): 8,000

  • Calculated LOD = 3.3 * (8,000 / 250,000) = 0.106 µg/mL

Conclusion

Establishing a scientifically sound and statistically valid Limit of Detection for impurities like Methyl ceftazidime is a non-negotiable aspect of pharmaceutical analysis. While various methods exist, a combined approach that utilizes the signal-to-noise ratio for an initial estimate followed by the more rigorous calibration curve method for calculation and confirmation provides the most robust and defensible data. This dual-phase methodology ensures that the determined LOD is not only sensitive but also reliable and reproducible, thereby upholding the principles of scientific integrity and regulatory compliance.

References

  • Hassouna, M. E. M., & Mohamed, M. A. (2018). Stability Indicating Rp-HPLC Method for Simultaneous Estimation of Ceftazidime Pentahydrate and its Impurity Product Pyridine in Powder Used for Making Solution in Vial for IM & IV Injections. Annals of Reviews and Research, 1(3). Available at: [Link]

  • [No authors listed]. (2008). [Determination of ceftazidime and impurities using high performance liquid chromatography]. Se Pu, 26(1), 108-11. Available at: [Link]

  • Reddy, G. R., et al. (2009). Identification, Structural Elucidation and Validation of HPLC Method for the Determination of New Impurities in Ceftazidime Drug Substance. Trade Science Inc. Available at: [Link]

  • International Council for Harmonisation. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). Available at: [Link]

  • ResearchGate. (2016). How to calculate the detection limit from the calibration curve? Available at: [Link]

  • ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Available at: [Link]

  • [No authors listed]. (2012). Determination of related substances of ceftazidime for injection by HPLC. ResearchGate. Available at: [Link]

  • Lösungsfabrik. (2018). What is meant by the limit of detection and quantification (LOD / LOQ)? Available at: [Link]

  • European Medicines Agency. (1995). ICH Topic Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. Available at: [Link]

  • Qu, B., et al. (2010). Identification, synthesis and spectral characterization of a potential impurity of ceftazidime. Journal of Food and Drug Analysis, 18(5), 346-352. Available at: [Link]

  • Dolan, J. W. (2025). Chromatographic Measurements, Part 5: Determining LOD and LOQ Based on the Calibration Curve. Separation Science. Available at: [Link]

  • U.S. Food and Drug Administration. (2015). Q2(R1) Validation of Analytical Procedures: Text and Methodology. Available at: [Link]

  • Lösungsfabrik. (2019). How to determine the LOD using the calibration curve? Available at: [Link]

  • Desimoni, E., & Brunetti, B. (2015). About Estimating the Limit of Detection by the Signal to Noise Approach. Walsh Medical Media. Available at: [Link]

  • Dolan, J. W. (2024). Chromatographic Measurements, Part 4: Determining LOD and LOQ Visually or by S/N. Separation Science. Available at: [Link]

  • Chromatography Forum. (2020). Please help: HPLC method validation - Limit of detection. Available at: [Link]

  • International Council for Harmonisation. (n.d.). Quality Guidelines. Available at: [Link]

  • IJNRD.org. (2025). VALIDATED ANALYTICAL APPROACHES FOR THE DETERMINATION OF CEFTAZIDIME IN BULK AND FORMULATED PRODUCTS. Available at: [Link]

  • Dong, M. W. (2020). Method Validation Essentials, Limit of Blank, Limit of Detection, and Limit of Quantitation. Pharmaceutical Technology. Available at: [Link]

  • Shrivastava, A., & Gupta, V. (2015). Methods for the determination of limit of detection and limit of quantitation of the analytical methods. Chronicles of Young Scientists, 2(1), 21. Available at: [Link]

  • AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained. Available at: [Link]

  • Pharma Validation. (n.d.). ICH Q2 Guidance on Reporting LOD and LOQ Values. Available at: [Link]

  • Lab Manager. (2022). How to Make a Calibration Curve: A Step-by-Step Guide. Available at: [Link]

  • ResearchGate. (n.d.). Signal to noise ratio method for the determination of LOD and LOQ. Available at: [Link]

  • Bitesize Bio. (2025). Excelling With Excel: Analytical Method Validation Using LOD and LOQ. Available at: [Link]

  • Blumer, J. L., et al. (1983). Determination of ceftazidime in biological fluids by using high-pressure liquid chromatography. Antimicrobial Agents and Chemotherapy, 24(3), 343-347. Available at: [Link]

  • Slideshare. (2023). Analytical method development and validation of ceftazidime and avibactam by UV visible spectroscopy and RP- HPLC. Available at: [Link]

  • Google Patents. (n.d.). CN112946138A - Method for determining ceftazidime related substances.
  • Darwish, I. A., et al. (2008). Development and validation of spectrophotometric methods for determination of ceftazidime in pharmaceutical dosage forms. Yakugaku Zasshi, 128(9), 1307-1313. Available at: [Link]

Sources

Safety Operating Guide

Personal protective equipment for handling Methyl ceftazidime

Author: BenchChem Technical Support Team. Date: March 2026

Executive Safety Assessment

Substance Identity: Methyl Ceftazidime (Likely referring to Ceftazidime Methyl Ester or a methylated impurity/intermediate of Ceftazidime). Chemical Class:


-Lactam Antibiotic (Cephalosporin).
Critical Hazard: Respiratory and Skin Sensitization. 
Operational Status:  High Containment Required.

Scientist-to-Scientist Insight: As researchers, we often underestimate "familiar" antibiotics. However, Methyl Ceftazidime , like its parent compound, possesses a reactive


-lactam ring capable of acylating proteins. This haptenization triggers IgE-mediated hypersensitivity. Unlike standard toxicological risks where dose correlates linearly with effect, sensitization is binary : once sensitized, even trace exposure (nanogram levels) can trigger anaphylaxis. Therefore, the PPE strategy defined below is not just about "compliance"; it is a biological firewall  against permanent occupational allergy.

Hazard Characterization & Risk Logic

Before selecting PPE, we must understand the "Why." The safety profile is governed by the Globally Harmonized System (GHS) classifications for Cephalosporins:

Hazard CodeDescriptionMechanism of Action
H334 May cause allergy or asthma symptoms or breathing difficulties if inhaled.[1][2][3]Inhalation of dust/aerosol ngcontent-ng-c2372798075="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

Mucosal absorption

IgE cross-linking

Bronchospasm.
H317 May cause an allergic skin reaction.[1][2]Dermal contact ngcontent-ng-c2372798075="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

T-cell mediated delayed hypersensitivity (Contact Dermatitis).
H319 Causes serious eye irritation.[2]Direct chemical irritation of the conjunctiva.

Key Logistical Constraint: There is often no established Occupational Exposure Limit (OEL) for specific research derivatives like Methyl Ceftazidime. Therefore, we default to the Control Banding approach, treating it as a Band 4 compound (OEL < 10


g/m³) .

PPE Selection Matrix

This matrix is designed for Research & Development (R&D) quantities (<10g). For scale-up (>100g), a fully enclosed isolator is required.

Protection ZoneRecommended EquipmentTechnical Justification
Respiratory N95 (Minimum) or PAPR (Preferred) N95: Filters 95% of airborne particles; sufficient only if working strictly inside a Fume Hood.PAPR (Powered Air Purifying Respirator): Required if handling open powder outside a hood or during spill cleanup. Eliminates fit-factor variability.
Dermal (Hands) Double Gloving (Nitrile) Outer Glove: 5-8 mil Nitrile (Chemical barrier).Inner Glove: 4 mil Nitrile (Biological barrier).Why Nitrile? Latex proteins can act as co-sensitizers. Nitrile provides superior resistance to organic solvents often used with esters.
Dermal (Body) Tyvek® Lab Coat (Closed Front) Cotton coats absorb powders, creating a secondary exposure source in the laundry. Disposable Tyvek ensures the allergen is incinerated, not recirculated.
Ocular Chemical Splash Goggles Safety glasses with side shields are insufficient for fine powders which can migrate around lenses. Goggles provide a seal against aerosolized particulates.

Operational Workflow: The "Clean-to-Dirty" Logic

The following diagram illustrates the critical decision pathways for handling sensitizing powders.

HandlingProtocol Start Start: Handling Methyl Ceftazidime FormCheck Is the substance in Solution or Powder? Start->FormCheck Powder POWDER FORM (High Risk) FormCheck->Powder Solid Solution SOLUTION FORM (Moderate Risk) FormCheck->Solution Liquid HoodCheck Is a Certified Fume Hood Available? Powder->HoodCheck NoHood STOP WORK Requires HEPA Filtered Enclosure HoodCheck->NoHood No YesHood Proceed in Hood Sash Height < 18 inches HoodCheck->YesHood Yes Weighing Static Control: Use Anti-Static Gun Weigh inside hood YesHood->Weighing Waste Disposal: Quench with 1N NaOH (Hydrolysis) Dispose as Haz Waste Weighing->Waste AerosolRisk Is there Aerosol Potential? (Vortexing, Sonicating) Solution->AerosolRisk AerosolRisk->YesHood Yes ClosedTube Process in Closed Tubes Open only in Hood AerosolRisk->ClosedTube No ClosedTube->Waste

Figure 1: Decision logic for handling Methyl Ceftazidime based on physical state and aerosol risk.

Detailed Experimental Protocol

Phase A: Preparation (Donning)
  • Inspection: Check fume hood certification sticker (face velocity must be 100 fpm ± 20% ).

  • Gloving: Don inner gloves (under lab coat cuff). Don outer gloves (over lab coat cuff).

    • Scientific Rationale: This "shingling" technique prevents powder from contacting the wrist, a common site for contact dermatitis.

  • Static Elimination: If weighing the methyl ester powder, use an ionizing fan or anti-static gun .

    • Scientific Rationale: Esters can be electrostatically charged. Static discharge can cause powder to "jump" out of the weigh boat, creating an uncontrolled aerosol release.

Phase B: Manipulation
  • Solubilization: Add solvent gently down the side of the vial to minimize displacement of air (which carries dust).

  • Vortexing: NEVER vortex an open tube. Ensure the cap is sealed with Parafilm before vortexing.

  • Spill Management:

    • Minor Spill (<500mg): Cover with wet paper towels (to prevent dust generation). Wipe up.[3][4] Clean surface with 1N Sodium Hydroxide (NaOH) or 10% Bleach .

    • Mechanism:[1][2][3][5][6][7] The

      
      -lactam ring is unstable at high pH. NaOH hydrolyzes the ring, chemically inactivating the sensitizing pharmacophore [1].
      
Phase C: Decontamination & Disposal (Doffing)
  • Chemical Inactivation: Before disposal, rinse all glassware/weigh boats with 1N NaOH and let sit for 30 minutes.

  • Outer Glove Removal: Remove outer gloves inside the fume hood and place them in the solid waste container.

  • Hand Wash: Wash hands with soap and water immediately after removing inner gloves. Do not use alcohol-based sanitizers immediately if exposure is suspected, as alcohol can enhance dermal penetration of some lipophilic esters.

Emergency Response Card

ScenarioImmediate Action
Inhalation Evacuate to fresh air immediately. If wheezing occurs, seek medical attention (mention "Beta-Lactam Exposure").
Skin Contact Wash with copious soap and water for 15 minutes.[8] Do not scrub (abrasion increases absorption).
Eye Contact Flush with water/saline for 15 minutes.[9] Hold eyelids open.

References

  • FDA Guidance for Industry. (2013). Non-Penicillin Beta-Lactam Drugs: A CGMP Framework for Preventing Cross-Contamination. U.S. Food and Drug Administration. Link

  • National Institute for Occupational Safety and Health (NIOSH). (2024). List of Antineoplastic and Other Hazardous Drugs in Healthcare Settings. Centers for Disease Control and Prevention. Link

  • ChemicalBook. (2023).[8] Ceftazidime Safety Data Sheet (SDS). Link

  • Sagent Pharmaceuticals. (2014).[4] Ceftazidime for Injection, USP - Safety Data Sheet. Link

Sources

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